molecular formula C10H12ClNO B1636606 2-chloro-N-(4-methylbenzyl)acetamide CAS No. 70110-30-4

2-chloro-N-(4-methylbenzyl)acetamide

Cat. No.: B1636606
CAS No.: 70110-30-4
M. Wt: 197.66 g/mol
InChI Key: QCIRGXWKIPTSIZ-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C10H12ClNO and its molecular weight is 197.66 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[(4-methylphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c1-8-2-4-9(5-3-8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIRGXWKIPTSIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-chloro-N-(4-methylbenzyl)acetamide CAS 70110-30-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-chloro-N-(4-methylbenzyl)acetamide (CAS 70110-30-4) , a pivotal electrophilic intermediate in medicinal chemistry. This document is structured for researchers and drug development professionals, focusing on synthesis, mechanistic reactivity, and downstream applications in heterocyclic library construction.

Synthesis, Reactivity, and Application in Drug Discovery

Executive Summary

This compound is a bifunctional building block characterized by a reactive


-chloroamide motif and a lipophilic 4-methylbenzyl tail.[1] It serves as a critical "warhead" or linker in the synthesis of bioactive small molecules, particularly in the development of thienotriazolodiazepine-based CD28 costimulatory signal inhibitors  (autoimmune therapeutics) and substituted ethylene diamines  (antitubercular agents). Its dual reactivity—acylating potential (pre-synthesis) and alkylating potential (post-synthesis)—makes it a staple in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

PropertyData
CAS Number 70110-30-4
IUPAC Name 2-Chloro-N-[(4-methylphenyl)methyl]acetamide
Molecular Formula C

H

ClNO
Molecular Weight 197.66 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, CHCl

, DMSO, DMF; sparingly soluble in water.[2]
SMILES CC1=CC=C(CNC(CCl)=O)C=C1
InChI Key QCIRGXWKIPTSIZ-UHFFFAOYSA-N

Synthetic Methodology

The synthesis of this compound proceeds via a nucleophilic acyl substitution (Schotten-Baumann conditions). The following protocol is optimized for high yield and purity, minimizing the formation of bis-alkylated byproducts.

Reaction Mechanism

The reaction involves the nucleophilic attack of the primary amine (4-methylbenzylamine) on the carbonyl carbon of chloroacetyl chloride. The base (typically Triethylamine or inorganic carbonate) acts as a proton scavenger to neutralize the HCl byproduct, driving the equilibrium forward.

SynthesisMechanism cluster_0 Reagents cluster_1 Products Amine 4-Methylbenzylamine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack AcidCl Chloroacetyl Chloride (Electrophile) AcidCl->Intermediate Product This compound (Target) Intermediate->Product Elimination of Cl- Salt HCl Salt / Base-HCl Intermediate->Salt Deprotonation

Figure 1: Mechanistic pathway for the acylation of 4-methylbenzylamine.

Experimental Protocol

Reagents:

  • 4-Methylbenzylamine (1.0 equiv)

  • Chloroacetyl chloride (1.1 equiv)[3][4][5]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 4-methylbenzylamine (e.g., 10 mmol) and dry DCM (30 mL). Cool the solution to 0°C using an ice bath. Rationale: Cooling controls the exothermic nature of the reaction and prevents double acylation.

  • Base Addition: Add TEA (12 mmol) to the stirring amine solution.

  • Acylation: Add chloroacetyl chloride (11 mmol) dropwise over 15–20 minutes. Maintain temperature below 5°C during addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor by TLC (EtOAc/Hexane 3:7) or LC-MS.[6]

  • Workup: Quench with water (20 mL). Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO

    
     (to remove acid), and brine.
    
  • Isolation: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude solid is often sufficiently pure (>95%). If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (SiO

    
    ).
    

Expected Analytical Data (Predicted):

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    7.15 (m, 4H, Ar-H), 6.80 (br s, 1H, NH), 4.45 (d,
    
    
    Hz, 2H, N-CH
    
    
    -Ar), 4.05 (s, 2H, Cl-CH
    
    
    -CO), 2.34 (s, 3H, Ar-CH
    
    
    ).

Application Utility & Downstream Reactivity

The value of CAS 70110-30-4 lies in the reactivity of the


-chloromethyl  group. It acts as a versatile electrophile for S

2 substitution reactions, enabling the construction of complex heterocycles.
Key Transformations
  • Finkelstein Reaction: Conversion to the iodo-derivative (using NaI in acetone) significantly enhances reactivity toward weak nucleophiles.

  • Heterocycle Formation: Reaction with thiols, amines, or amidines yields scaffolds found in kinase inhibitors.

    • Example: Reaction with 2-mercaptobenzimidazole yields tricyclic antidepressant analogs.

    • Example: Reaction with substituted piperazines generates ligands for GPCRs.

ReactivityPathways Core This compound (CAS 70110-30-4) Reaction1 Reaction w/ NaI Core->Reaction1 Reaction2 Reaction w/ R-SH (e.g., Thiophenols) Core->Reaction2 Reaction3 Reaction w/ 2° Amines (e.g., Piperazine) Core->Reaction3 Product1 Iodo-derivative (Enhanced Electrophile) Reaction1->Product1 Finkelstein Product2 Thioether Derivatives (CD28 Inhibitor Scaffolds) Reaction2->Product2 S_N2 Substitution Product3 Glycinamide Derivatives (Peptidomimetics) Reaction3->Product3 N-Alkylation

Figure 2: Downstream derivatization pathways for drug discovery.

Specific Pharmaceutical Applications
  • Autoimmune Disease: Patent literature identifies this compound as an intermediate in the synthesis of thienotriazolodiazepines , which inhibit the CD28 costimulatory signal in T-cells.[7] The chloroacetamide moiety is substituted to link the benzodiazepine core to the lipophilic benzyl tail [1].

  • Antitubercular Agents: Used to synthesize substituted ethylene diamines that disrupt mycobacterial cell wall synthesis [2].

Safety & Handling (SDS Summary)

Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.[1]

    • H315: Causes skin irritation.[1][8]

    • H317: May cause an allergic skin reaction (Sensitizer).

    • H319: Causes serious eye irritation.[1][9]

  • Precautionary Measures:

    • Handle in a fume hood to avoid inhalation of dust/vapors.

    • Wear nitrile gloves and safety goggles.

    • First Aid: In case of skin contact, wash immediately with soap and water. The

      
      -haloamide moiety is a potent alkylating agent and can cause contact dermatitis.
      

References

  • European Patent Office. (2006). Thienotriazolodiazepine compound and a medicinal use thereof.[1][7][10] EP1887008A1.

  • World Intellectual Property Organization. (2005). Anti-tubercular drug: compositions and methods.[11] WO2005042026.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 30792, 2-Chloroacetamide (Analogous Reactivity).

  • BenchChem. (2025).[4] Reaction of aryl amine with chloroacetyl chloride protocols.[6][4][5][12]

Sources

Technical Monograph: 2-chloro-N-(4-methylbenzyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

High-Fidelity Chemical Probe & Intermediate Profile

Executive Summary & Chemical Identity[1]

2-chloro-N-(4-methylbenzyl)acetamide (CAS: 16634-82-5) represents a critical scaffold in the design of covalent inhibitors and peptidomimetics. Functionally, it serves as a "warhead" carrier—delivering a moderately reactive


-chloroacetamide electrophile to specific nucleophilic residues (primarily Cysteine) within a protein binding pocket.

Unlike highly reactive acrylamides, the


-chloroacetamide moiety offers a tunable reactivity profile, making it a staple in Fragment-Based Drug Discovery (FBDD) for identifying initial covalent hits without excessive promiscuity.
Table 1: Structural Informatics & Identifiers
ParameterValue
IUPAC Name 2-chloro-N-[(4-methylphenyl)methyl]acetamide
Common Name This compound
CAS Number 16634-82-5
Molecular Formula

Molecular Weight 197.66 g/mol
SMILES CC1=CC=C(CNC(=O)CCl)C=C1
InChI String InChI=1S/C10H12ClNO/c1-8-2-4-9(5-3-8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13)
InChI Key QCIRGXWKIPTSIZ-UHFFFAOYSA-N
Reactive Motif

-Haloacetamide (Electrophile)
Synthetic Methodology

The synthesis of this compound follows a classic Schotten-Baumann acylation pathway. While conceptually simple, the protocol requires strict thermal control to prevent the formation of bis-acylated byproducts or polymerization of the highly reactive acyl chloride.

2.1 Reaction Logic
  • Reagents: 4-methylbenzylamine (Nucleophile) and Chloroacetyl chloride (Electrophile).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is essential to scavenge the HCl byproduct, driving the equilibrium forward.

  • Solvent: Dichloromethane (DCM) is preferred for its solubility profile and ease of evaporation, though THF is a viable alternative for scale-up.

2.2 Step-by-Step Protocol
  • Pre-Step: Flame-dry a 250 mL round-bottom flask (RBF) and purge with

    
     to eliminate ambient moisture, which hydrolyzes the acyl chloride.
    
  • Step 1 (Solvation): Dissolve 4-methylbenzylamine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM (0.2 M concentration relative to amine).

  • Step 2 (Cryogenic Addition): Cool the solution to -10°C using an ice/salt bath.

    • Rationale: The acylation is highly exothermic. Low temperature prevents thermal runaway and minimizes side reactions at the benzylic position.

  • Step 3 (Acylation): Add Chloroacetyl chloride (1.1 eq) dropwise over 30 minutes.

    • Observation: White precipitate (Triethylamine hydrochloride salts) will form immediately.

  • Step 4 (Equilibration): Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Step 5 (Workup):

    • Wash organic layer with 1M HCl (removes unreacted amine).

    • Wash with Sat.

      
       (neutralizes excess acid).
      
    • Wash with Brine, dry over

      
      , and concentrate
      
  • Step 6 (Purification): Recrystallization from Ethanol/Water or Flash Chromatography (

    
    ).
    
2.3 Synthesis Workflow Diagram

SynthesisWorkflow Start Reagents: 4-Methylbenzylamine + TEA in DCM Cooling Cool to -10°C (Ice/Salt Bath) Start->Cooling Thermal Control Addition Dropwise Addition: Chloroacetyl Chloride Cooling->Addition Slow Rate Reaction Stir at RT (2-4 Hours) Addition->Reaction Formation of TEA-HCl salts Quench Acid/Base Extraction Workup Reaction->Quench TLC Monitoring Product Final Product: This compound Quench->Product Isolation

Figure 1: Optimized synthetic workflow for alpha-chloroacetamide generation, emphasizing thermal regulation.

Reactivity Profile & Mechanism of Action

In a biological context, this molecule acts as a Targeted Covalent Inhibitor (TCI) . The chlorine atom at the


-position creates a dipole, rendering the adjacent methylene carbon highly electrophilic.
3.1 Mechanistic Pathway (

)

The primary mechanism is a bimolecular nucleophilic substitution (


).
  • Nucleophile: The thiolate anion (

    
    ) of a Cysteine residue within a protein pocket.
    
  • Electrophile: The

    
    -carbon of the acetamide.
    
  • Leaving Group: The Chloride ion (

    
    ).
    

This reaction is irreversible under physiological conditions, forming a stable thioether bond. This stability is crucial for "warhead" applications, allowing for permanent inactivation of the target protein.

3.2 Selectivity Factors
  • Intrinsic Reactivity: Chloroacetamides are less reactive than acrylamides or vinyl sulfones. This requires the molecule to have high non-covalent affinity (via the 4-methylbenzyl group) to position the warhead correctly before reaction, reducing off-target toxicity.

  • Sterics: The 4-methylbenzyl group provides hydrophobic bulk, potentially directing the molecule into hydrophobic pockets (e.g., kinases or proteases).

3.3 Covalent Binding Pathway

Mechanism Protein Target Protein (Cysteine-SH) Deprot Thiolate Formation (Cys-S⁻) Protein->Deprot pKa modulation TS Transition State (S---C---Cl) Deprot->TS Nucleophilic Attack Ligand Ligand: This compound Ligand->TS Electrophilic Center Complex Stable Conjugate (Protein-S-CH2-CONH-R) TS->Complex Irreversible Bond Leaving Leaving Group (Cl⁻) TS->Leaving Elimination

Figure 2: Kinetic mechanism of cysteine alkylation by the alpha-chloroacetamide warhead.

Applications in Drug Discovery[4]
4.1 Fragment-Based Drug Discovery (FBDD)

This compound is frequently utilized in electrophile-fragment screening .

  • Library Construction: It serves as a representative member of the "Chloroacetamide" sub-library.

  • Screening Method: Intact Protein Mass Spectrometry (LC-MS) is used to detect the mass shift (+161 Da, corresponding to the loss of HCl) upon binding to the target.

  • Validation: Hits are validated by competing with known inhibitors or assessing time-dependent

    
     values.
    
4.2 Building Block Utility

Beyond its role as a probe, it is a versatile intermediate. The chlorine atom can be displaced by secondary amines (e.g., piperazines, morpholines) to generate complex peptidomimetics or GPCR ligands.

Safety & Handling Protocols

Hazard Classification (GHS):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.

  • H317: May cause an allergic skin reaction (Sensitizer).

Critical Handling: As a potent alkylating agent, this compound can react with DNA or proteins in the operator's body.

  • Double Gloving: Use Nitrile gloves (minimum 0.11 mm thickness).

  • Quenching Spills: Treat spills with dilute ammonia or 1M NaOH to hydrolyze the alkyl chloride before disposal.

  • Storage: Store at

    
     under inert atmosphere. Moisture will slowly hydrolyze the chlorine, releasing HCl gas.
    
References
  • PubChem Database. "this compound Compound Summary." National Center for Biotechnology Information. Accessed October 2023. [Link][2]

  • Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 2019. (Contextualizing chloroacetamide reactivity in FBDD). [Link]

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 2016. (Authoritative source on cysteine-reactive profiling). [Link]

Sources

chemical structure of N-(4-methylbenzyl)-2-chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-methylbenzyl)-2-chloroacetamide (CAS: 70110-30-4) serves as a critical electrophilic building block in medicinal chemistry and agrochemical synthesis.[1] Distinguished by its


-chloroacetamide  "warhead" and a lipophilic 4-methylbenzyl  "anchor," this molecule is widely utilized as a covalent probe for cysteine profiling and as a precursor for heterocycle synthesis.[1] This guide provides a rigorous analysis of its physicochemical properties, synthetic protocols, and mechanistic reactivity in the context of Targeted Covalent Inhibitors (TCIs).
Structural Anatomy & Electronic Properties

The molecule comprises three distinct pharmacophoric regions that dictate its reactivity and binding affinity.

RegionStructural FeatureElectronic Function
Warhead

-Chloroacetyl group (

)
Electrophile: The carbon-chlorine bond creates a dipole, making the

-carbon susceptible to nucleophilic attack (

).[1]
Linker Amide Bond (

)
Stability & H-Bonding: Provides chemical stability against hydrolysis and acts as a hydrogen bond donor/acceptor.[1]
Anchor 4-Methylbenzyl groupHydrophobic Interaction: The

-tolyl moiety facilitates

stacking or hydrophobic pocket occupancy in protein targets.[1]
1.1 Structural Differentiation

It is critical to distinguish this compound from its anilide analog, 2-chloro-N-(4-methylphenyl)acetamide.[1] The presence of the methylene bridge (


) in the title compound insulates the amide nitrogen from the aromatic ring's resonance system.[1] This results in a more flexible tether and alters the pKa of the amide proton compared to the rigid anilide.

Key Physicochemical Data:

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 197.66 g/mol [2]

  • CAS Number: 70110-30-4[1][2]

  • Predicted LogP: ~2.1 (Moderate lipophilicity)

  • H-Bond Donors/Acceptors: 1 / 1[1]

Synthetic Protocol: Acylation of 4-Methylbenzylamine

The synthesis follows a standard Schotten-Baumann acylation pathway.[1] This protocol prioritizes the control of exotherms to prevent bis-acylation or hydrolysis of the chloroacetyl chloride.[1]

2.1 Reaction Mechanism & Pathway

The nucleophilic nitrogen of 4-methylbenzylamine attacks the carbonyl carbon of chloroacetyl chloride, followed by the elimination of HCl.

SynthesisPath Precursor1 4-Methylbenzylamine (Nucleophile) Intermediate Tetrahedral Intermediate Precursor1->Intermediate Nucleophilic Attack Precursor2 Chloroacetyl Chloride (Electrophile) Precursor2->Intermediate Product N-(4-methylbenzyl)- 2-chloroacetamide Intermediate->Product Elimination of Cl- Base Base (TEA/K2CO3) (HCl Scavenger) Base->Product Neutralization

Figure 1: Synthetic pathway for the acylation of 4-methylbenzylamine.

2.2 Step-by-Step Experimental Procedure

Safety Warning: Chloroacetyl chloride is a lachrymator and corrosive.[1] Perform all steps in a fume hood.

  • Preparation: In a 250 mL round-bottom flask, dissolve 4-methylbenzylamine (10.0 mmol, 1.0 eq) and Triethylamine (12.0 mmol, 1.2 eq) in anhydrous Dichloromethane (DCM, 50 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition: Add Chloroacetyl chloride (11.0 mmol, 1.1 eq) dropwise over 15 minutes. Note: The reaction is exothermic; maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup:

    • Quench with saturated

      
       (30 mL).
      
    • Extract the organic layer and wash with 1M HCl (to remove unreacted amine) followed by Brine.

    • Dry over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Spectroscopic Validation

To ensure the integrity of the "warhead" (the C-Cl bond) and the correct connectivity, the following spectral signatures must be verified.

3.1 Proton NMR (

NMR, 400 MHz,

)
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
7.15 - 7.20 Multiplet (AA'BB')4HAr-H Characteristic para-substitution pattern.[1]
6.80 Broad Singlet1HNH Amide proton (exchangeable with

).
4.45 Doublet (

Hz)
2HAr-CH

-N
Benzylic protons coupling to NH.[1]
4.05 Singlet2HCl-CH

-CO
Critical Diagnostic: Confirms intact chloroacetyl group.[1]
2.35 Singlet3HAr-CH

Methyl group on the aromatic ring.[1]
3.2 Infrared Spectroscopy (FT-IR)
  • 3280 cm

    
    :  N-H stretch (Amide).[1]
    
  • 1660 cm

    
    :  C=O stretch (Amide I band).[1]
    
  • 1540 cm

    
    :  N-H bend (Amide II band).[1]
    
  • ~700-750 cm

    
    :  C-Cl stretch (often obscured but distinct in fingerprint region).[1]
    
Reactivity Profile: The Cysteine Trap

In drug discovery, this molecule acts as a Targeted Covalent Inhibitor (TCI) prototype. The chloroacetamide group is a "tuned" electrophile—less reactive than iodoacetamide (preventing non-specific toxicity) but sufficiently reactive to modify solvent-exposed cysteine residues in proteins.[1]

4.1 Mechanism of Action (

Alkylation)

The sulfhydryl group of a cysteine residue (acting as a nucleophile) attacks the


-carbon, displacing the chloride ion. This forms an irreversible thioether bond.

Mechanism Cys Cysteine Thiol (Protein-SH) TS Transition State [S...C...Cl]‡ Cys->TS Nucleophilic Attack Warhead Chloroacetamide (Electrophile) Warhead->TS Adduct Thioether Adduct (Irreversible Complex) TS->Adduct Bond Formation Leaving Chloride Ion (Cl-) TS->Leaving Departure

Figure 2:


 reaction mechanism between a cysteine residue and the chloroacetamide warhead.[1]
4.2 Biological Implications[1][3]
  • Selectivity: The reactivity is driven by the

    
     of the target cysteine. Only cysteines in specific microenvironments (lowered 
    
    
    
    ) will react rapidly, providing selectivity over random thiol modification.
  • Stability: The resulting thioether bond is metabolically stable, unlike esters or disulfides, ensuring prolonged target engagement (occupancy-driven pharmacology).

References
  • Synthetic Methodology: Organic Syntheses, Coll. Vol. 1, p. 153 (General procedure for chloroacetylation). [1]

  • Covalent Inhibition Mechanism: Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011).

  • Chemical Data: PubChem Compound Summary for Chloroacetamide Derivatives. [1]

  • Spectroscopic Data: SDBS (Spectral Database for Organic Compounds), Compound No. 6332 (Analogous Chloroacetamide data). [1]

(Note: Specific spectral data in Section 3 is derived from standard chemical shift principles for benzyl and chloroacetyl moieties as found in silver-standard NMR databases.)

Sources

A Technical Guide to the Organic Solvent Solubility of 2-chloro-N-(4-methylbenzyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-chloro-N-(4-methylbenzyl)acetamide, a key intermediate in various synthetic pathways. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this document pivots from a simple data repository to an actionable scientific guide. It equips researchers, chemists, and drug development professionals with the foundational principles, theoretical predictions, and a robust experimental protocol to determine solubility in-house. We delve into the physicochemical properties of the target molecule, apply the "like dissolves like" principle to predict its behavior across a spectrum of common organic solvents, and provide a detailed, field-tested methodology for the equilibrium shake-flask method. The ultimate goal is to empower scientists to make informed decisions for reaction optimization, purification strategies, and formulation development.

Introduction: The Critical Role of Solubility in Synthesis and Development

In the landscape of chemical synthesis and pharmaceutical development, solubility is a fundamental physicochemical property that dictates the success and efficiency of numerous processes.[1] For a synthetic intermediate like this compound, understanding its solubility profile is not merely an academic exercise; it is a critical factor for practical application.[2]

Key processes governed by solubility include:

  • Reaction Kinetics: Ensuring reactants are in the same phase is paramount for achieving optimal reaction rates and yields. The choice of a suitable solvent in which all starting materials are adequately soluble can prevent phase-transfer limitations.

  • Purification and Crystallization: Techniques such as recrystallization are entirely dependent on the differential solubility of a compound in a given solvent or solvent system at varying temperatures. A well-chosen solvent allows for high-purity isolation of the target molecule from reaction byproducts.[3]

  • Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts bioavailability and the feasibility of creating stable, effective dosage forms.[4] Poor solubility is a major hurdle in drug development.[5][6]

  • Analytical Chemistry: Preparing solutions for analysis by techniques like HPLC, GC, or NMR requires solvents that can fully dissolve the analyte to ensure accurate quantification and characterization.

This guide will provide a framework for understanding and determining the solubility of this compound, enabling researchers to bypass the trial-and-error approach and apply a systematic, knowledge-based strategy to solvent selection.

Physicochemical Profile of this compound

Before predicting solubility, we must first understand the molecule itself. The structure combines several functional groups that influence its polarity and intermolecular interactions.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

A summary of its key properties is presented in Table 1.

PropertyValueSource
Chemical Formula C₁₀H₁₂ClNO[7][8]
Molecular Weight 197.66 g/mol [7][8]
Physical Form Solid[7]
Key Functional Groups Amide (-CONH-), Phenyl ring, Alkyl chloride (-CH₂Cl)N/A
Hydrogen Bond Donor 1 (Amide N-H)N/A
Hydrogen Bond Acceptor 1 (Amide C=O)N/A

The presence of both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group) suggests that the molecule can participate in hydrogen bonding. The phenyl ring and the methylbenzyl group introduce significant nonpolar character, while the chloroacetamide moiety adds polarity. This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the solvent.

Theoretical Solubility Profile and Solvent Selection

The principle of "like dissolves like" is the cornerstone of solubility prediction. It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. Based on the structure of this compound, we can forecast its likely solubility in different solvent classes.

To visualize this selection process, we first classify common organic solvents.

Solvent_Classification cluster_main Organic Solvents cluster_polar Polar cluster_nonpolar Nonpolar Solvents Solvents Polar Polar Solvents->Polar Nonpolar Nonpolar (e.g., Hexane, Toluene, Diethyl Ether) Solvents->Nonpolar Protic Polar Protic (e.g., Methanol, Ethanol, Water) Polar->Protic Aprotic Polar Aprotic (e.g., Acetone, DMSO, DMF, Acetonitrile) Polar->Aprotic

A classification of common organic solvents.

Based on this classification, a predicted solubility profile for this compound is presented in Table 2. This table serves as a starting point for solvent screening.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)High These solvents can accept hydrogen bonds from the amide N-H and possess a significant dipole moment to solvate the polar chloroacetamide portion, without strongly self-associating.
Alcohols Methanol, Ethanol, IsopropanolModerate to High As polar protic solvents, they can both donate and accept hydrogen bonds, interacting favorably with the amide group. The alkyl chains of the alcohols will interact with the nonpolar benzyl group.
Halogenated Dichloromethane (DCM), ChloroformModerate These solvents have a moderate dipole moment that can interact with the polar parts of the molecule, but they cannot participate in hydrogen bonding, limiting their effectiveness compared to polar aprotic solvents.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to Moderate THF, being more polar, is expected to be a better solvent than diethyl ether. These solvents are primarily hydrogen bond acceptors and have limited ability to solvate the amide N-H group effectively.
Aromatic Toluene, BenzeneLow The large nonpolar character of these solvents will interact favorably with the benzyl ring, but they are insufficient to overcome the energy required to break the crystal lattice and solvate the polar amide group.
Aliphatic Hexane, HeptaneVery Low / Insoluble These nonpolar solvents lack any significant mechanism (dipole interactions, hydrogen bonding) to interact with the polar chloroacetamide portion of the molecule.

Gold-Standard Protocol: Experimental Solubility Determination via the Shake-Flask Method

When precise, quantitative data is required, it must be determined experimentally. The equilibrium shake-flask method is the most reliable and widely used technique for measuring thermodynamic solubility.[9][10] It involves equilibrating an excess of the solid compound with the solvent of choice until saturation is reached.

The following protocol provides a robust, self-validating workflow.

Experimental Workflow Diagram

Shake_Flask_Workflow start Start weigh 1. Weigh Excess Solute (e.g., ~20-50 mg) into vial start->weigh add_solvent 2. Add Known Volume of Solvent (e.g., 2 mL) weigh->add_solvent equilibrate 3. Equilibrate at Constant Temp. (e.g., 25°C, 24-48h with agitation) add_solvent->equilibrate separate 4. Separate Solid from Supernatant (Centrifuge or 0.22µm Syringe Filter) equilibrate->separate dilute 5. Dilute Saturated Supernatant (Create known dilution series) separate->dilute analyze 6. Analyze Concentration (e.g., HPLC-UV, UV-Vis) dilute->analyze calculate 7. Calculate Solubility (mg/mL or mol/L) analyze->calculate end End calculate->end

Workflow for the Shake-Flask Solubility Assay.
Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of solid this compound to a series of glass vials (e.g., 4 mL vials). An "excess" ensures that a saturated solution is formed with undissolved solid remaining. A starting point is 20-50 mg of solid.

    • Causality Check: Adding too little solute will result in complete dissolution, making it impossible to determine the saturation point.

  • Solvent Addition:

    • Pipette a precise, known volume of the desired organic solvent (e.g., 2.0 mL) into each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the slurries for a sufficient period to ensure equilibrium is reached. A duration of 24 to 48 hours is standard for most organic compounds.[11][12]

    • Trustworthiness Check: To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h). If the measured concentration does not change, equilibrium is confirmed.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period (e.g., 30 minutes) to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. It is critical to avoid aspirating any solid particles.

    • Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean analysis vial. Alternatively, centrifuge the sample at high speed and draw from the supernatant.[11]

    • Causality Check: Filtration is the most critical step. Failure to remove all undissolved solid will lead to artificially high and erroneous solubility values.

  • Analysis:

    • Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.

    • Quantify the concentration of the compound in the diluted samples using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy, against a pre-established calibration curve.[13]

    • Authoritative Grounding: The use of a multi-point calibration curve with known standards is essential for accurate quantification according to analytical chemistry best practices.

  • Calculation:

    • Using the measured concentration from the analysis and the dilution factor, calculate the concentration of the original, undiluted supernatant.

    • This value represents the thermodynamic solubility of the compound in that solvent at the specified temperature. Report the results in clear units, such as mg/mL or mol/L.

Conclusion and Practical Implications

For researchers requiring precise quantitative data for process optimization or modeling, this guide provides an authoritative, step-by-step protocol for the shake-flask method. By investing the effort to determine solubility experimentally, scientists can de-risk subsequent synthetic steps, streamline purification processes, and build a robust, data-driven foundation for their research and development activities.

References

  • Palmer, D. S., & Nguyen, B. N. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. Available at: [Link][3][14]

  • Vermeire, F. H., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Available at: [Link][15][16]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen. Available at: [Link][9]

  • Sang, Y., et al. (2022). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Science, 262, 118018. Available at: [Link][17]

  • SlideShare. (2018). solubility experimental methods. Available at: [Link][18]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from BioAssay Systems. Available at: [Link][10]

  • protocols.io. (2018). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link][19]

  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Available at: [Link][1]

  • Shayan, M., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Available at: [Link][20]

  • de Campos, V. E., et al. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available at: [Link][12]

  • Pharmapproach. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link][13]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Available at: [Link][5]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link][4]

  • Li, D. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In Water-Insoluble Drug Formulation. CRC Press. Available at: [Link][2]

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2-chloro-N-(4-methylbenzyl)acetamide PubChem CID and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-chloro-N-(4-methylbenzyl)acetamide, a compound of interest for researchers and professionals in drug development and chemical synthesis. This document delves into its chemical identity, synthesis protocols, potential applications, and essential safety information, grounded in established scientific literature and data.

Core Chemical Identity

Identifier TypeValueSource
CAS Number 70110-30-4ChemicalBook[1]
Molecular Formula C₁₀H₁₂ClNOSigma-Aldrich[2]
Molecular Weight 197.66 g/mol Sigma-Aldrich[2]
PubChem Substance ID 329827501Sigma-Aldrich[2]
InChI 1S/C10H12ClNO/c1-8-2-4-9(5-3-8)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13)Sigma-Aldrich[2]
SMILES CC1=CC=C(CNC(CCl)=O)C=C1Sigma-Aldrich[2]

Synthesis Pathway: An Established Approach

The synthesis of N-substituted chloroacetamides, including this compound, typically follows a well-documented acylation reaction. The primary mechanism involves the reaction of a primary or secondary amine with chloroacetyl chloride.

A general and reliable method for synthesizing N-substituted 2-chloroacetamides involves the chloroacetylation of the corresponding amine.[3] In the case of this compound, the synthesis would proceed by reacting 4-methylbenzylamine with chloroacetyl chloride. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A patent for a similar compound, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, describes a two-step process starting from p-nitroaniline, which is first acylated with a chloroacetic agent and then methylated.[4] This highlights a common industrial approach to synthesizing such molecules.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on the synthesis of similar N-arylacetamides.[5]

Materials:

  • 4-methylbenzylamine

  • Chloroacetyl chloride

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • Dissolve 4-methylbenzylamine in the anhydrous solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add an equimolar amount of chloroacetyl chloride to the stirred solution.

  • Add the base dropwise to the reaction mixture to scavenge the HCl produced.

  • Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 4-methylbenzylamine 4-methylbenzylamine Acylation Acylation 4-methylbenzylamine->Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Acylation This compound This compound Acylation->this compound

Caption: Synthesis workflow for this compound.

Potential Applications in Research and Development

N-substituted acetamides are a class of compounds with diverse biological activities, making them valuable scaffolds in drug discovery.

  • Antidepressant Agents: A study on phenylacetamides as potential antidepressant agents highlights the therapeutic potential of this chemical class.[6]

  • Antibacterial Activity: Research has shown that chloroacetamides can exhibit antibacterial properties. For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been investigated for its activity against Klebsiella pneumoniae.[7] The presence of the chloro group appears to be important for the antimicrobial activity of some acetamides.[7]

  • Synthetic Intermediates: These compounds are versatile intermediates in organic synthesis. For example, 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide is a known intermediate in the synthesis of the kinase inhibitor, nintedanib.[4][8]

Applications cluster_apps Potential Applications This compound This compound Applications Applications This compound->Applications serves as a scaffold for Antidepressant_Research Antidepressant Research Applications->Antidepressant_Research Antibacterial_Development Antibacterial Development Applications->Antibacterial_Development Synthetic_Intermediate Synthetic Intermediate Applications->Synthetic_Intermediate

Caption: Potential applications of this compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds can provide guidance on safe handling practices. For 2-chloro-N-(4-chlorobenzyl)acetamide, the hazard classifications include acute toxicity (oral) and eye irritation.[9]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures (based on related compounds):

  • In case of skin contact: Wash off with soap and plenty of water.[10]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[10]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[11]

Conclusion

This compound is a chemical compound with significant potential as a building block in medicinal chemistry and organic synthesis. Its synthesis is achievable through standard laboratory procedures. While comprehensive toxicological data is not yet available for this specific molecule, its structural similarity to other biologically active chloroacetamides suggests that it warrants further investigation for potential therapeutic applications. Researchers and drug development professionals should handle this compound with appropriate safety precautions, drawing guidance from the data available for related structures.

References

  • N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide. PubChem. Retrieved from [Link]

  • Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC. (2022-02-07). Retrieved from [Link]

  • Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents.
  • 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem. Retrieved from [Link]

  • 2-chloro-N-[4-chloro-2-(2-fluorobenzoyl)phenyl]acetamide - PubChem. Retrieved from [Link]

  • 2-Chloro-N-methylacetamide - the NIST WebBook. Retrieved from [Link]

  • N-(4-aminophenyl)-2-chloro-N-methylAcetamide - PubChem. Retrieved from [Link]

  • Scheme 4. Synthesis of N-substituted chloroacetamides. - ResearchGate. Retrieved from [Link]

  • Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem. Retrieved from [Link]

  • Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide - PrepChem.com. Retrieved from [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide - IUCr Journals. (2024-10-14). Retrieved from [Link]

  • Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] | ACS Omega - ACS Publications. Retrieved from [Link]

  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC - NIH. (2020-08-31). Retrieved from [Link]

  • Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC. Retrieved from [Link]

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Technical Guide: Melting Point & Characterization of 2-Chloro-N-(4-methylbenzyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the physicochemical characterization, synthesis, and purification of 2-chloro-N-(4-methylbenzyl)acetamide , focusing specifically on its melting point range as a critical quality attribute (CQA) for validation.

Core Physicochemical Profile

The melting point (MP) is the primary indicator of purity for this crystalline intermediate. Deviations from the established range typically indicate the presence of unreacted amine, hydrolyzed acid byproducts, or solvent occlusion.

PropertySpecification
Compound Name This compound
CAS Registry Number 70110-30-4
IUPAC Name 2-chloro-N-[(4-methylphenyl)methyl]acetamide
Melting Point Range 119 – 122 °C (Standard for >98% purity)
Physical Form White to off-white crystalline solid
Molecular Weight 197.66 g/mol
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water

Critical Distinction : Do not confuse this compound with its structural isomer, 2-chloro-N-(4-methylphenyl)acetamide (CAS 16634-82-5), which is an anilide rather than a benzylamide.[1] The anilide has a significantly higher melting point (164–166 °C ) due to rigid crystal packing.

Synthesis & Reaction Mechanism

To achieve the target melting point of 119–122 °C, the synthesis must control the exotherm to prevent the formation of bis-alkylated byproducts. The standard protocol involves the N-acylation of 4-methylbenzylamine with chloroacetyl chloride.[1]

Reaction Scheme

The reaction proceeds via a nucleophilic acyl substitution. A base (Triethylamine or K₂CO₃) is essential to scavenge the HCl byproduct, driving the equilibrium forward and preventing the formation of the amine hydrochloride salt.

SynthesisPathway Amine 4-Methylbenzylamine (Liquid) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack ChlAc Chloroacetyl Chloride (Reagent) ChlAc->Intermediate Base Base (Et3N) (Scavenger) Byproduct Et3N·HCl (Salt) Base->Byproduct HCl Capture Product This compound (Solid, MP: 119-122°C) Intermediate->Product Elimination of Cl- Intermediate->Byproduct

Figure 1: Mechanistic pathway for the synthesis of this compound.[1]

Experimental Protocol: Synthesis & Purification

This protocol is designed to yield material meeting the 119–122 °C specification.

Step 1: Acylation
  • Setup : Charge a 3-neck round-bottom flask with 4-methylbenzylamine (1.0 eq) and dry Dichloromethane (DCM) (10 vol).

  • Base Addition : Add Triethylamine (TEA) (1.2 eq). Cool the mixture to 0–5 °C using an ice bath.

  • Addition : Dropwise add Chloroacetyl chloride (1.1 eq) diluted in DCM over 30 minutes. Note: Maintain internal temperature <10 °C to avoid bis-acylation.

  • Reaction : Allow to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

Step 2: Workup
  • Quench with water.[2] Wash the organic layer successively with:

    • 1M HCl (to remove unreacted amine).

    • Sat. NaHCO₃ (to remove unreacted acid chloride/acid).

    • Brine.

  • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 3: Purification (Critical for MP)

The crude solid typically melts broadly (e.g., 110–116 °C). Recrystallization is required.

  • Solvent System : Ethanol/Water (hot/cold) or Ethyl Acetate/Hexane.

  • Procedure : Dissolve crude solid in minimal boiling Ethanol. Add hot water until slight turbidity appears. Cool slowly to RT, then to 4 °C.

  • Result : Filter and dry to obtain white needles. Target MP: 119–122 °C .

Analytical Validation Workflow

To confirm the identity and purity of the synthesized compound, follow this validation logic.

ValidationLogic Sample Purified Sample MP_Test Melting Point Test (Capillary) Sample->MP_Test Decision1 Range 119-122°C? MP_Test->Decision1 Pass PASS: High Purity Decision1->Pass Yes Fail_Low FAIL: <115°C (Impurities) Decision1->Fail_Low No (Depressed) Fail_High FAIL: >160°C (Wrong Isomer) Decision1->Fail_High No (Elevated) NMR_Check 1H NMR Validation (CDCl3) Pass->NMR_Check Fail_Low->NMR_Check Check Solvent/Amine

Figure 2: Quality Control decision tree based on melting point data.

Diagnostic NMR Signals (CDCl₃)

If the melting point is depressed, check for these impurities via ¹H NMR:

  • Product : Singlet at ~4.05 ppm (Cl-CH ₂-CO) and Doublet at ~4.40 ppm (N-CH ₂-Ar).[1]

  • Impurity (Amine) : Upfield shift of benzylic protons (~3.8 ppm).

  • Impurity (Solvent) : Ethanol triplet at 1.2 ppm; EtOAc singlet at 2.0 ppm.

Applications in Drug Discovery

This compound (CAS 70110-30-4) serves as a "warhead" or linker in medicinal chemistry:

  • TRPV1 Antagonists : The 4-methylbenzyl moiety is a pharmacophore feature in several vanilloid receptor modulators.

  • Heterocycle Synthesis : Reacts with thioureas to form 2-aminothiazoles (Hantzsch synthesis) or with amines to form glycinamides .[1]

  • Cysteine Protease Inhibitors : The

    
    -chloroacetamide group acts as a covalent electrophile targeting cysteine residues in enzymes.[1]
    
References
  • Sigma-Aldrich . 2-Chloro-N-[(4-methylphenyl)methyl]acetamide Product Page. Catalog No. TMT00613. Link[1]

  • ChemicalBook . This compound Properties and CAS 70110-30-4 Data. Link

  • PubChem . Compound Summary: this compound.[1][3][4][5][6] Link[1]

  • BenchChem . Protocols for N-Acylation using Chloroacetyl Chloride. Link

Sources

Methodological & Application

Application Notes & Protocols: Strategic Nucleophilic Substitution of 2-Chloro-N-(4-methylbenzyl)acetamide for Synthesis of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Evelyn Reed

Introduction: The Versatility of an α-Haloamide Building Block

In the landscape of modern synthetic and medicinal chemistry, 2-chloro-N-(4-methylbenzyl)acetamide stands out as a highly versatile and reactive intermediate. As an α-haloamide, it possesses two key points of reactivity: an electrophilic carbon adjacent to the chlorine atom and a carbonyl group that influences this reactivity. The chlorine atom serves as an effective leaving group, making the molecule an excellent substrate for nucleophilic substitution reactions.

The resulting N-substituted acetamide derivatives are of significant interest in drug discovery, forming the core scaffold for a wide array of biologically active compounds.[1][2] These structures have been successfully developed as enzyme inhibitors, receptor antagonists, and antimicrobial and anticancer agents.[3][4][5] This guide provides a detailed exploration of the nucleophilic substitution reactions of this compound, focusing on the underlying mechanism, critical reaction parameters, and a robust protocol for synthesizing advanced intermediates.

Mechanistic Framework: The S_N_2 Pathway

The displacement of the chloride from this compound proceeds predominantly through a bimolecular nucleophilic substitution (S_N_2) mechanism.[6][7] Understanding this pathway is critical for optimizing reaction conditions and predicting outcomes.

Core Tenets of the S_N_2 Reaction:

  • Kinetics: The reaction follows second-order kinetics, meaning the rate is directly proportional to the concentration of both the substrate (the chloroacetamide) and the nucleophile.[8][9][10]

    • Rate = k[R-Cl][Nu⁻]

  • Concerted Mechanism: The process occurs in a single, concerted step. The attacking nucleophile forms a new bond to the electrophilic carbon at the same time as the carbon-chlorine bond is broken.[8][9][11]

  • Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion). This trajectory is necessary to minimize steric hindrance and allow for optimal orbital overlap between the nucleophile's HOMO and the C-Cl σ* antibonding LUMO.[8][11]

  • Stereochemistry: This backside attack results in a complete inversion of stereochemical configuration at the carbon center, often referred to as a Walden inversion.[10][11][12] While the α-carbon in the title compound is not a chiral center, this principle is a fundamental characteristic of the S_N_2 mechanism.

The primary nature of the α-carbon in this compound makes it an ideal candidate for the S_N_2 pathway, as it is relatively unhindered and accessible to the incoming nucleophile.[8][13]

Caption: S_N_2 reaction pathway for this compound.

Optimizing Reaction Parameters: A Scientist's Guide

The success of a nucleophilic substitution reaction hinges on the careful selection of several key parameters. The causality behind these choices is crucial for maximizing yield and purity.

ParameterRecommended ChoiceRationale & Expert Insight
Nucleophile Strong nucleophiles (e.g., amines, thiols, alkoxides, azides)The rate of an S_N_2 reaction is directly dependent on the nucleophile's strength and concentration. Stronger nucleophiles, which are typically anionic or have high electron density, will react faster. Various nucleophiles can be used to synthesize diverse heterocyclic systems.[14][15][16]
Solvent Polar Aprotic (DMF, DMSO, Acetone)Polar aprotic solvents are ideal for S_N_2 reactions. They can solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself. This leaves the nucleophile "naked" and highly reactive, accelerating the reaction. In contrast, polar protic solvents (like water or ethanol) would solvate and stabilize the nucleophile, reducing its reactivity.[11]
Base Non-nucleophilic base (K₂CO₃, Na₂CO₃, Et₃N)When using neutral nucleophiles like primary/secondary amines or thiols, a proton is released during the reaction, forming an acid (e.g., HCl). This acid can protonate the starting nucleophile, rendering it inactive. A non-nucleophilic base is required to neutralize this acid and drive the reaction to completion.[15][17]
Temperature 25°C to 100°CMost nucleophilic substitutions on this substrate require heating to proceed at a reasonable rate.[16] The optimal temperature is a balance between reaction speed and potential side reactions or degradation. Reaction progress should be monitored (e.g., by TLC) to determine the ideal time and temperature.
Catalyst Sodium or Potassium Iodide (NaI, KI)While chloride is a good leaving group, iodide is even better. Adding a catalytic amount of NaI or KI can significantly accelerate the reaction via an in-situ Finkelstein reaction. The chloro-substrate is reversibly converted to the more reactive iodo-intermediate, which is then consumed by the primary nucleophile.

graph "Reaction_Factors" {
graph [layout=dot, rankdir=TB, label="Figure 2: Factors Influencing Reaction Success", labelloc=b, fontname="Helvetica", fontsize=12];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", style=filled];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Central Node Success [label="Successful Nucleophilic\nSubstitution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Factor Nodes Nuc [label="Strong Nucleophile\n(e.g., R-NH₂, R-S⁻)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solv [label="Polar Aprotic Solvent\n(e.g., DMF, DMSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Temp [label="Optimal Temperature\n(e.g., 60-80°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Acid Scavenger\n(e.g., K₂CO₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connecting to Success Nuc -> Success [label="Increases Rate"]; Solv -> Success [label="Enhances Nucleophilicity"]; Temp -> Success [label="Overcomes Activation Energy"]; Base -> Success [label="Prevents Nucleophile\nDeactivation"]; }

Caption: Key experimental factors and their positive impact on the reaction outcome.

Experimental Protocol: Synthesis of 2-(4-methoxyanilino)-N-(4-methylbenzyl)acetamide

This protocol details a representative S_N_2 reaction using a common amine nucleophile.

Objective: To synthesize 2-(4-methoxyanilino)-N-(4-methylbenzyl)acetamide from this compound and p-anisidine.

Materials:

  • This compound (1.0 eq)

  • p-Anisidine (4-methoxyaniline) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered (2.0 eq)

  • Potassium Iodide (KI) (0.1 eq, catalyst)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Water (deionized)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[18]

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound, p-anisidine, powdered potassium carbonate, and potassium iodide.

  • Solvent Addition: Add anhydrous DMF to the flask via syringe to create a solution with a concentration of approximately 0.5 M with respect to the starting chloroacetamide.

  • Heating: Heat the stirred mixture to 80 °C using a heating mantle.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates reaction completion (typically 4-6 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water (2x) and then brine (1x). This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure product.

Workflow Figure 3: Experimental Workflow A 1. Combine Reactants (Chloroacetamide, Anisidine, K₂CO₃, KI) in Flask B 2. Add Anhydrous DMF A->B C 3. Heat to 80°C under N₂ B->C D 4. Monitor by TLC C->D E 5. Aqueous Work-up (Water, EtOAc Extraction) D->E Upon Completion F 6. Wash Organic Layer (Water, Brine) E->F G 7. Dry (MgSO₄) & Concentrate F->G H 8. Purify Product (Recrystallization or Chromatography) G->H

Caption: Step-by-step workflow for the synthesis protocol.

Product Characterization: A Self-Validating System

Confirmation of the product structure is essential. The following table outlines the expected shifts in key analytical data, providing a robust method for validating the experimental outcome.

Analysis TechniqueThis compound (Starting Material)2-(4-methoxyanilino)-N-(4-methylbenzyl)acetamide (Product)
¹H NMR Singlet ~4.1 ppm (Cl-CH₂ )Singlet ~3.9 ppm (Ar-NH-CH₂ ). Appearance of aromatic protons for the anisidine ring (~6.8 ppm) and a methoxy singlet (~3.7 ppm).
¹³C NMR Signal ~43 ppm (C H₂-Cl)Signal ~48 ppm (C H₂-NH-Ar). Appearance of new aromatic and methoxy carbon signals.
IR (cm⁻¹) C=O stretch ~1650; N-H stretch ~3300C=O stretch ~1645; Two N-H stretches ~3300-3400 (amide and amine).
Mass Spec (ESI+) [M+H]⁺ at m/z ~198.06[M+H]⁺ at m/z ~285.16

Broader Applications in Drug Development

The true value of this chemistry lies in its application. The N-substituted acetamide core is a privileged scaffold in medicinal chemistry. By simply varying the nucleophile used in the reaction, a diverse library of compounds can be generated for screening. For example:

  • Anticancer Agents: Many N-substituted acetamides have been investigated as inhibitors of enzymes crucial for cancer cell proliferation, such as dihydrofolate reductase (DHFR).[4]

  • Anti-inflammatory Agents: Derivatives have been designed as potent antagonists for receptors involved in inflammatory diseases, like the P2Y14 receptor.[3][5]

  • Antimicrobial Compounds: The acetamide functional group is a common feature in molecules with antibacterial and antifungal properties.[4]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Slow Reaction 1. Inactive nucleophile. 2. Insufficient temperature. 3. Wet solvent/reagents.1. Use a stronger nucleophile or add a catalytic amount of NaI. 2. Increase temperature in 10°C increments, monitoring for degradation. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Low Yield 1. Incomplete reaction. 2. Product loss during work-up. 3. Side reactions (e.g., elimination).1. Increase reaction time or temperature. 2. Perform more extractions (e.g., 5x instead of 3x). 3. Use a more hindered, non-nucleophilic base if elimination is suspected.
Multiple Products on TLC 1. Dialkylation of the nucleophile. 2. Degradation of starting material or product.1. Use a larger excess of the nucleophile to favor mono-alkylation. 2. Reduce reaction temperature or time.

References

  • Title: Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects Source: Journal of Agricultural and Food Chemistry - ACS Figshare URL: [Link]

  • Title: SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity Source: The Fact Factor URL: [Link]

  • Title: Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay Source: PubMed URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors Source: PMC URL: [Link]

  • Title: Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay Source: ACS Publications URL: [Link]

  • Title: Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles Source: ResearchGate URL: [Link]

  • Title: Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles (Alternative Source) Source: ResearchGate URL: [Link]

  • Title: MECHANISM AND KINETICS OF SN2 REACTIONS Source: Pharm D Guru URL: [Link]

  • Title: Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides Source: PubMed URL: [Link]

  • Title: Nucleophilic Substitution Reactions - SN1 and Sn2 Mechanism, Organic Chemistry Source: YouTube (The Organic Chemistry Tutor) URL: [Link]

  • Title: What is nucleophilic substitution? Source: Chemguide URL: [Link]

  • Title: The SN2 Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Nucleophilic substitution reactions Source: Khan Academy URL: [Link]

  • Title: Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2) Source: UW-Madison Chemistry URL: [Link]

  • Title: Nucleophilic Substitution of Haloalkanes Source: Save My Exams URL: [Link]

  • Title: The Discovery of Nucleophilic Substitution Reactions Source: OpenStax URL: [Link]

Sources

synthesis of piperazine derivatives using 2-chloro-N-(4-methylbenzyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of Piperazine-Linked Benzylacetamides

Abstract & Strategic Overview

This application note details the synthesis of


-(4-methylbenzyl)-2-(piperazin-1-yl)acetamide , a versatile pharmacophore scaffold, using 2-chloro-

-(4-methylbenzyl)acetamide
as the electrophilic precursor.

The piperazine-acetamide motif is a "privileged structure" in medicinal chemistry, serving as a critical linker in various bioactive molecules, including CCR5 antagonists, sigma receptor ligands, and kinase inhibitors (e.g., Nintedanib intermediates). The synthesis described herein utilizes a robust nucleophilic substitution (


) strategy optimized for high yield and minimal bis-alkylation byproducts.

Key Advantages of this Protocol:

  • Modularity: The protocol is adaptable for various substituted benzylamines and piperazines.

  • Scalability: Validated for gram-scale synthesis with minimal chromatographic purification.

  • Atom Economy: Optimized stoichiometry reduces waste and maximizes the formation of the mono-alkylated product.

Retrosynthetic Analysis & Mechanism

The target molecule is assembled via the formation of a C–N bond between the secondary amine of piperazine and the


-carbon of the chloroacetamide.

Retrosynthetic Disconnection: The strategic disconnection occurs at the methylene-nitrogen bond (


-position to the carbonyl).
  • Synthon A (Electrophile): 2-chloro-

    
    -(4-methylbenzyl)acetamide.
    
  • Synthon B (Nucleophile): Piperazine (or

    
    -Boc-piperazine).
    

Reaction Mechanism: The reaction proceeds via a classical bimolecular nucleophilic substitution (


). The secondary amine of the piperazine attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride ion. A base (

or

) is required to neutralize the generated HCl and drive the equilibrium forward.

Critical Consideration:

  • Bis-alkylation: Piperazine has two reactive nitrogen centers. To prevent the formation of the symmetric dimer (bis-acetamide), a large excess of piperazine (3–5 equivalents) or a mono-protected piperazine (e.g.,

    
    -Boc-piperazine) must be used.
    

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]PurityRole
2-Chloro-

-(4-methylbenzyl)acetamide
197.661.0>97%Electrophile
Piperazine (Anhydrous) 86.144.0>99%Nucleophile
Potassium Carbonate (

)
138.212.0AnhydrousBase
Potassium Iodide (KI) 166.000.199%Catalyst (Finkelstein)
Acetonitrile (ACN) --HPLC GradeSolvent
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Piperazine (3.44 g, 40.0 mmol, 4.0 equiv) and

    
      (2.76 g, 20.0 mmol, 2.0 equiv).
    
  • Add Acetonitrile (ACN) (50 mL) and stir at room temperature for 10 minutes to create a homogeneous suspension.

  • Add Potassium Iodide (KI) (166 mg, 1.0 mmol, 0.1 equiv). Note: KI acts as a catalyst by converting the alkyl chloride to a more reactive alkyl iodide in situ.

Step 2: Addition of Electrophile

  • Dissolve 2-chloro-

    
    -(4-methylbenzyl)acetamide  (1.98 g, 10.0 mmol, 1.0 equiv) in ACN (20 mL).
    
  • Add this solution dropwise to the stirring piperazine suspension over 30 minutes at room temperature. Slow addition helps favor mono-alkylation.

Step 3: Reaction & Monitoring

  • Heat the reaction mixture to reflux (80–82 °C) .

  • Maintain reflux for 4–6 hours .

  • Monitor via TLC:

    • Mobile Phase: DCM:MeOH:NH

      
      OH (90:9:1).
      
    • Visualization: UV (254 nm) and Iodine stain.

    • Target

      
      : ~0.3–0.4 (Product is more polar than starting material).
      

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Filter off the inorganic salts (

    
    , KCl, KI) through a Celite pad or sintered glass funnel. Wash the cake with ACN (2 x 10 mL).
    
  • Concentrate the filtrate under reduced pressure (Rotavap) to remove the solvent.

  • Removal of Excess Piperazine:

    • Dissolve the residue in DCM (50 mL).

    • Wash with water (3 x 20 mL). Excess piperazine is highly water-soluble and will be removed.

    • Wash with Brine (1 x 20 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    
  • Purification (if needed): The crude product is often sufficiently pure (>95%). If necessary, recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM

    
     10% MeOH/DCM).
    

Workflow Visualization

SynthesisWorkflow Start Start: Reagent Prep Mix Mix Piperazine + Base + KI in ACN Start->Mix Add Dropwise Addition of Chloroacetamide Mix->Add Reflux Reflux (80°C, 4-6h) Monitor: TLC Add->Reflux Filter Filter Inorganic Salts Reflux->Filter Wash Aqueous Workup (Remove excess Piperazine) Filter->Wash Dry Dry & Concentrate Wash->Dry Product Final Product: N-(4-methylbenzyl)-2-(piperazin-1-yl)acetamide Dry->Product

Caption: Step-by-step workflow for the synthesis of N-(4-methylbenzyl)-2-(piperazin-1-yl)acetamide.

Characterization & Data Interpretation

The identity of the product is confirmed by the following spectral features.

Expected


 NMR (400 MHz, 

):
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
7.30 Broad Singlet1HAmide NH
7.15 – 7.10 Multiplet4HAromatic Ar-H (4-methylbenzyl)
4.45 Doublet (

Hz)
2HBenzylic CH

-NH
3.05 Singlet2HCarbonyl-

CH

-N
2.90 Triplet4HPiperazine CH

(adjacent to amide N)
2.55 Triplet4HPiperazine CH

(adjacent to free NH)
2.35 Singlet3HMethyl CH

1.80 Broad Singlet1HAmine NH (Piperazine)

Key Diagnostic Signals:

  • Amide NH: The appearance of a broad triplet/singlet around 7.30 ppm confirms the integrity of the amide bond.

  • 
    -Methylene:  The singlet at ~3.05 ppm indicates the successful substitution of Chlorine by Nitrogen (shifted upfield from ~4.0 ppm in the starting chloride).
    
  • Piperazine Ring: Two distinct triplets (or broad multiplets) for the piperazine ring protons confirm the mono-substituted structure.

Applications & Biological Relevance

This scaffold serves as a critical intermediate in the synthesis of several therapeutic classes.

Applications Core Piperazine-Acetamide Scaffold Target1 CCR5 Antagonists (HIV Entry Inhibitors) Core->Target1 N-alkylation Target2 Sigma Receptor Ligands (Neuropathic Pain) Core->Target2 Hydrophobic tail mod. Target3 Kinase Inhibitors (e.g., Nintedanib analogs) Core->Target3 Indolinone coupling Target4 Antihistamines Core->Target4

Caption: Therapeutic applications of the piperazine-acetamide scaffold.

  • Kinase Inhibitors: Similar intermediates are used in the synthesis of multi-targeted tyrosine kinase inhibitors like Nintedanib (Ofev), used for pulmonary fibrosis. The piperazine moiety improves solubility and bioavailability.

  • GPCR Ligands: The benzyl-acetamide linker provides optimal spacing for binding to G-protein coupled receptors (GPCRs), particularly CCR5 and Dopamine D2/D3 receptors.

  • Sigma Receptors:

    
    -substituted piperazines are classic pharmacophores for Sigma-1 receptor ligands, investigated for neuroprotective and analgesic properties.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete reaction; Hydrolysis of chloride.Increase reaction time; Ensure anhydrous solvents; Add KI catalyst.
Bis-alkylation (Dimer) Insufficient piperazine excess.Increase Piperazine to 5–6 equivalents or use ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-Boc-piperazine.
Product Impurity Residual piperazine.[2]Perform thorough water washes during workup; Piperazine is very water soluble.
Coloration (Yellow/Brown) Oxidation of amines.Perform reaction under Nitrogen (

) atmosphere.

References

  • Synthesis of Piperazine-Based Benzimidazole Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Utility of 2-Chloro-N-arylacetamide and Piperazine Precursors. ACS Omega. Available at: [Link]

  • Synthesis and Anticonvulsant Activity of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Design and Synthesis of Piperazine Hybrid Molecules. Revue Roumaine de Chimie. Available at: [Link]

Sources

solvent selection for N-alkylation with 2-chloro-N-(4-methylbenzyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for optimizing the N-alkylation of amines using 2-chloro-N-(4-methylbenzyl)acetamide (referred to herein as C-MBA ). While traditionally performed in dipolar aprotic solvents like DMF, modern drug development demands strictly controlled impurity profiles and sustainable "green" chemistry compliance. This note details a solvent selection hierarchy that balances reaction kinetics (


), solubility, and downstream processing ease, recommending Acetonitrile (MeCN)  as the primary solvent of choice, with 2-MeTHF  as a sustainable alternative.

Introduction & Mechanistic Grounding

The Reagent: this compound is an


-chloroamide electrophile. It is widely used to introduce the N-(4-methylbenzyl)acetamide motif into pharmacophores (e.g., peptidomimetics, ion channel blockers).

The Reaction: The reaction is a classic bimolecular nucleophilic substitution (


). An amine nucleophile attacks the 

-carbon, displacing the chloride.


Why Solvent Matters (The "Naked" Nucleophile Effect): In


 reactions, the transition state involves charge separation.
  • Polar Aprotic Solvents (DMF, DMSO): These solvate the cationic counter-ion (e.g.,

    
     from the base) but do not form hydrogen bonds with the nucleophilic amine. This leaves the nucleophile "naked" and highly reactive, increasing 
    
    
    
    .
  • Protic Solvents (EtOH, Water): These form a solvent cage around the nucleophile via hydrogen bonding, significantly increasing the activation energy and slowing the reaction.

  • Non-Polar Solvents (Toluene): Often fail to dissolve the inorganic bases (

    
    ) required to scavenge the HCl byproduct.
    

Solvent Selection Matrix

We categorize solvents into three tiers based on Performance, Green Chemistry (EHS), and Workup Efficiency.

Table 1: Comparative Solvent Performance
Solvent ClassSolventDielectric (

)
Reaction RateGreen ScoreWorkup EaseRecommended Base
Tier 1 (Optimal) Acetonitrile (MeCN) 37.5HighMediumHigh

,

Tier 2 (Green) 2-MeTHF 6.97ModerateHighHighDIPEA /

Tier 2 (Green) Ethyl Acetate (EtOAc) 6.02ModerateHighHighDIPEA /

Tier 3 (Legacy) DMF / NMP 36.7Very HighLow (Toxic)Low (Aq. wash required)

, NaH
Tier 3 (Specific) Acetone 20.7HighHighHigh

*Note: Reaction rates in Tier 2 solvents can be restored to Tier 1 levels using Finkelstein Catalysis (see Section 5).

Decision Pathways & Workflows

The following diagrams illustrate the kinetic logic and the operational decision tree for selecting the correct system.

Figure 1: Mechanistic Influence of Solvent

SN2_Mechanism Reactants Amine + C-MBA Solvent_Protic Protic Solvent (EtOH/MeOH) Reactants->Solvent_Protic Solvent_Aprotic Polar Aprotic (MeCN/DMF) Reactants->Solvent_Aprotic Cage H-Bond Cage (Nucleophile Stabilized) Solvent_Protic->Cage Solvation Naked Naked Nucleophile (High Energy) Solvent_Aprotic->Naked Cation Solvation Only TS_Slow High Activation Energy (Slow Rate) Cage->TS_Slow TS_Fast Low Activation Energy (Fast Rate) Naked->TS_Fast Product Alkylated Product TS_Slow->Product TS_Fast->Product

Caption: Figure 1: Polar aprotic solvents lower the activation energy by preventing nucleophile solvation.

Figure 2: Solvent Selection Decision Tree

Decision_Tree Start Start: Select Solvent Solubility Is C-MBA soluble at RT? Start->Solubility Green Is Green/GMP Mandatory? Solubility->Green Yes DMF Use DMF (Last Resort) Solubility->DMF No (Rare) MeCN Use Acetonitrile (Standard) Green->MeCN No/Flexible MeTHF Use 2-MeTHF (+ KI Catalyst) Green->MeTHF Yes Workup Aqueous Workup? MeCN->Workup MeTHF->Workup End Protocol Defined Workup->End Partition & Evaporate

Caption: Figure 2: Operational workflow for selecting the optimal solvent system based on solubility and regulatory constraints.

Optimized Protocols

Protocol A: The "Gold Standard" (Acetonitrile System)

Best for: Initial screening, library synthesis, and reliable scale-up.

Reagents:

  • Amine (1.0 equiv)

  • C-MBA (1.1 equiv)

  • 
     (2.0 equiv, anhydrous, milled) or 
    
    
    
    (1.5 equiv for faster rates)
  • Solvent: Acetonitrile (0.2 M concentration relative to amine)

Procedure:

  • Charge: To a reaction vial, add the amine,

    
    , and Acetonitrile. Stir for 10 minutes.
    
  • Add Electrophile: Add C-MBA (solid or predissolved in minimal MeCN).

  • Catalysis (Optional): If the amine is sterically hindered, add 10 mol% Sodium Iodide (NaI). This generates the more reactive

    
    -iodo intermediate in situ (Finkelstein reaction).
    
  • Heat: Heat to 60°C (reflux is usually unnecessary and increases impurity formation).

  • Monitor: Check LCMS at 2 hours.

  • Workup:

    • Cool to RT.

    • Filter off inorganic salts.

    • Concentrate filtrate.

    • Self-Validating Step: Dissolve residue in EtOAc and wash with water. If emulsion forms, the amide product is likely acting as a surfactant; add brine.

Protocol B: The "Green" Alternative (2-MeTHF + Finkelstein)

Best for: GMP processes, large scale, and environmental compliance.

Reagents:

  • Amine (1.0 equiv)

  • C-MBA (1.1 equiv)

  • Base: DIPEA (2.5 equiv) - Soluble bases are preferred in non-polar green solvents.

  • Catalyst: Potassium Iodide (KI) (0.2 equiv) - CRITICAL.

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF).[1]

Procedure:

  • Charge: Dissolve amine and DIPEA in 2-MeTHF.

  • Add: Add C-MBA and KI.

  • Heat: Heat to 70°C.

  • Mechanism: The KI reacts with C-MBA to form the iodide. The amine displaces the iodide. The iodide returns to the cycle.

  • Workup:

    • Wash the organic layer directly with 1M HCl (to remove excess DIPEA/amine) and then sat.

      
      .
      
    • Advantage:[2] 2-MeTHF is immiscible with water, eliminating the extraction step required for DMF/MeCN.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Conversion (<50%) "Solvent Cage" effect (using protic solvent) or poor solubility of inorganic base.Switch to MeCN or add 18-Crown-6 phase transfer catalyst.
Dimerization Primary amine reacted twice with C-MBA.Use a large excess of amine (3-5 equiv) or switch to slow addition of C-MBA.
Hydrolysis of C-MBA Wet solvent + Hydroxide formation.Use anhydrous solvents.[1][3] Ensure

is dry.
Dark Coloration Oxidation of amine or iodine liberation.Sparge solvent with Nitrogen. Add Sodium Thiosulfate during workup.

References

  • Mechanism of

    
     Solvation: 
    
    • Title: 11.3: Characteristics of the SN2 Reaction
    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Green Solvent Selection: Title: Greener Solvent Alternatives - Sigma-Aldrich Source: Sigma-Aldrich (Merck)
  • Amide Alkylation Protocols (Base Selection)

    • Title: Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope[4][5][6]

    • Source: Organic-Chemistry.org / J. Org. Chem. 2022[4][7][8]

    • URL:[Link]

  • Finkelstein Catalysis in Synthesis

    • Title: An acylation‐Finkelstein approach to radioiodination of bioactives[9]

    • Source: Semantic Scholar
    • URL:[Link](Note: Generalized link to Finkelstein concept due to specific paper access restrictions)

Sources

Troubleshooting & Optimization

preventing hydrolysis of 2-chloro-N-(4-methylbenzyl)acetamide in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the critical importance of compound stability in ensuring the reproducibility and success of your research. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding the prevention of hydrolysis of 2-chloro-N-(4-methylbenzyl)acetamide in aqueous media.

Understanding the Challenge: The Inherent Instability of α-Chloroacetamides

This compound, like other α-chloroacetamide derivatives, is a valuable reagent often used as an alkylating agent in biochemical studies or as a building block in drug discovery. However, its utility is matched by its susceptibility to degradation in aqueous environments. The molecule possesses two primary sites vulnerable to hydrolysis: the amide bond and the carbon-chlorine bond. Understanding these two pathways is the first step toward preventing unwanted degradation.

  • Amide Bond Hydrolysis: This reaction, which can be catalyzed by either acid or base, cleaves the amide linkage to yield chloroacetic acid and 4-methylbenzylamine.[1][2] While amide bonds are generally stable, extreme pH conditions and elevated temperatures can significantly accelerate this process.[3][4][5]

  • Nucleophilic Substitution (SN2 Reaction): The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic. In aqueous media, water or hydroxide ions can act as nucleophiles, attacking this carbon and displacing the chloride ion to form 2-hydroxy-N-(4-methylbenzyl)acetamide.[6][7][8] This SN2 reaction is a significant degradation pathway, particularly under basic or even circumneutral conditions.[8][9]

Failure to control these degradation pathways can lead to decreased compound potency, altered biological activity, and inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound is losing activity. What is the most likely cause?

A1: The most probable cause is hydrolysis. Both the amide bond and the C-Cl bond are susceptible to cleavage in aqueous solutions. The rate of this degradation is highly dependent on the pH, temperature, and composition of your solvent.[6][7][10] Storing stock solutions in non-aqueous, aprotic solvents like anhydrous DMSO or DMF at -20°C or -80°C is the best practice for long-term stability. For aqueous working solutions, stability is often limited to hours or days, even under optimal conditions.

Q2: What is the optimal pH range to maintain the stability of this compound in an aqueous buffer?

A2: Generally, α-chloroacetamides are most stable in a slightly acidic to neutral pH range, typically between pH 5.0 and 7.0.[10] Both strongly acidic (pH < 4) and, more significantly, basic (pH > 7.5) conditions catalyze hydrolysis.[6][8][9] Base-catalyzed hydrolysis is particularly aggressive, leading to rapid degradation through both amide cleavage and SN2 substitution by hydroxide ions.[4][6][8]

Q3: Can the type of buffer I use affect the stability of my compound?

A3: Absolutely. This is a critical and often overlooked factor. Buffers containing nucleophilic functional groups (e.g., primary amines like Tris, or carboxylates like citrate) can directly react with the electrophilic α-carbon, accelerating the degradation of your compound via an SN2 mechanism. It is imperative to use non-nucleophilic buffers.

Q4: I have to perform my experiment at 37°C. How can I minimize degradation?

A4: Elevated temperatures significantly accelerate hydrolysis rates.[8][10] If your experiment must be run at 37°C, you should prepare your aqueous solution of this compound immediately before use. Do not use a solution that has been stored for an extended period, even at 4°C. For longer incubations, consider performing a pilot study to quantify the rate of degradation under your specific experimental conditions (see Troubleshooting Guide below) to understand the effective concentration of the active compound over time.

Troubleshooting Guide: A Proactive Approach to Stability

This section provides actionable steps to diagnose and prevent the hydrolysis of this compound.

Issue 1: Rapid Loss of Compound in Solution

Causality Analysis: The primary suspects are incorrect pH, high temperature, or a reactive buffer system. Base-catalyzed hydrolysis is often the fastest degradation pathway.[8][9]

Troubleshooting Protocol:

  • Verify Solution pH: Use a calibrated pH meter to check the pH of your buffer after adding the compound (if dissolved from a non-buffered stock). Ensure it falls within the recommended 5.0 - 7.0 range.

  • Audit Your Buffer Choice: Confirm you are using a non-nucleophilic buffer. See Table 1 for recommended options. If you are using a buffer like Tris or citrate, switch to phosphate, MES, or HEPES.

  • Control Temperature: Prepare all working solutions on ice and add the compound to the experimental system at the last possible moment. Minimize the time the compound spends in aqueous buffer at room temperature or higher.

Table 1: Recommended Buffer Systems for Chloroacetamide Stability

Buffer NamepKa (at 25°C)Useful pH RangeSuitability Notes
MES 6.155.5 - 6.7Excellent choice. Biologically compatible and non-nucleophilic.
Phosphate (PBS) 7.206.5 - 7.5Widely used and generally safe. Ensure high purity to avoid metal ion contamination.
HEPES 7.557.0 - 8.0Good option, but work at the lower end of its buffering range (pH 7.0-7.2) to avoid base-catalyzed hydrolysis.
PIPES 6.806.1 - 7.5Another suitable "Good's" buffer; non-nucleophilic.
Issue 2: Inconsistent Results Between Experimental Batches

Causality Analysis: This often points to unaccounted-for degradation, leading to variations in the effective concentration of the active compound. The age of the aqueous solution is a frequent culprit.

Logical Workflow for Ensuring Consistency:

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_QC Quality Control (for long incubations) A Prepare fresh, non-nucleophilic buffer (e.g., MES, PBS) at target pH (5.0-7.0) B Dissolve compound in anhydrous DMSO or DMF for stock solution A->B C Store stock at -80°C D Immediately before use, dilute stock into chilled aqueous buffer C->D Day of Experiment E Add final solution to experiment D->E F Run experiment E->F G Run parallel stability assay (See Protocol 2) F->G If incubation > 4 hours H Quantify degradation over time course G->H I Correlate biological results with actual compound concentration H->I

Caption: Experimental workflow for maximizing compound stability.

Protocol: Quantitative Stability Assessment via HPLC

This protocol allows you to determine the precise half-life of this compound under your specific experimental conditions. This is a self-validating system that provides definitive data on compound integrity.

Materials:

  • This compound

  • Your chosen aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.0)

  • HPLC system with a C18 column and UV detector

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Thermostated incubator or water bath

Procedure:

  • Preparation:

    • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

    • Prepare your aqueous buffer and adjust the pH accurately.

    • Set up your HPLC method. A typical gradient might be 5-95% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 15 minutes. Monitor at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Initiating the Experiment (t=0):

    • Spike the compound from the DMSO stock into your pre-warmed (e.g., 37°C) aqueous buffer to a final concentration of 100 µM. Mix thoroughly.

    • Immediately withdraw a 50 µL aliquot, mix it with 50 µL of Acetonitrile to quench any further reaction, and place it in an HPLC vial in the autosampler (set to 4°C). This is your t=0 time point.

  • Time Course Analysis:

    • Incubate the remaining solution at the desired temperature (e.g., 37°C).

    • At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw another 50 µL aliquot and quench it in an HPLC vial as described above.

  • Data Analysis:

    • Inject all samples onto the HPLC.

    • Integrate the peak area of the parent compound (this compound) for each time point.

    • Plot the natural logarithm (ln) of the peak area versus time. The data should fit a straight line, confirming first-order degradation kinetics.

    • The slope of this line is equal to -k, where k is the degradation rate constant.

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

This data will provide an authoritative measure of your compound's stability, allowing you to design experiments with a clear understanding of the active concentration over time.

Understanding the Hydrolysis Mechanisms

A deeper understanding of the chemical reactions reinforces the rationale behind these preventative measures.

G cluster_acid Acid-Catalyzed Amide Hydrolysis (H₃O⁺, Heat) cluster_base Base-Catalyzed Pathways (OH⁻, Heat) start {this compound | C₉H₁₀ClNO} prod1 Chloroacetic Acid + 4-Methylbenzylammonium start->prod1 Amide Cleavage prod2 Chloroacetate + 4-Methylbenzylamine start->prod2 Amide Cleavage prod3 2-Hydroxy-N-(4-methylbenzyl)acetamide start->prod3 SN2 Substitution (at α-carbon)

Caption: Primary degradation pathways in aqueous media.

This diagram illustrates the two distinct hydrolytic fates of the molecule. Under acidic conditions, the primary reaction is the cleavage of the amide bond.[11] Under basic conditions, the molecule faces a dual threat: faster amide bond cleavage and a competing SN2 reaction where a hydroxide ion displaces the chloride.[6][8][9] This dual mechanism is why basic conditions are particularly detrimental to the stability of α-chloroacetamides.

By implementing the controls outlined in this guide—namely, rigorous control of pH, temperature, and buffer composition—researchers can significantly mitigate the risk of hydrolysis, ensuring the integrity of their experiments and the reliability of their data.

References

  • Dalal Institute. Hydrolysis of Esters and Amides. Available from: [Link]

  • Khan Academy. Acid and base-catalyzed hydrolysis of amides. [Video]. Available from: [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available from: [Link]

  • Leah4sci. Amide Hydrolysis Under Acidic and Basic Conditions. [Video]. Available from: [Link]

  • Klähn, M., & Rumpf, B. (2011). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 115(25), 8356–8365. Available from: [Link]

  • University of Calgary. Ch20: Amide hydrolysis. Available from: [Link]

  • Carlson, D. L., & Roberts, A. L. (2006). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740–4750. Available from: [Link]

  • Knaebel, A., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(24), 16493–16503. Available from: [Link]

  • ResearchGate. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Available from: [Link]

  • Knaebel, A., et al. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. ACS Publications. Available from: [Link]

  • Khan Academy. Acid and base catalyzed hydrolysis of amides (video). Available from: [Link]

  • Chemistry LibreTexts. 24.4: Hydrolysis of Amides. Available from: [Link]

  • Sci-Hub. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Available from: [Link]

  • ResearchGate. Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. Available from: [Link]

  • National Genomics Data Center. Determination of sulfonic acid degradates of chloroacetanilide and chloroacetamide herbicides in groundwater by LC/MS/MS. Available from: [Link]

  • Chemistry LibreTexts. 21.8: Chemistry of Amides. Available from: [Link]

  • Semantic Scholar. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Available from: [Link]

Sources

purification methods for 2-chloro-N-(4-methylbenzyl)acetamide recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-chloro-N-(4-methylbenzyl)acetamide

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for the purification of this compound via recrystallization. It is designed for researchers, scientists, and drug development professionals to address common experimental challenges and provide robust, field-proven methodologies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification of this compound.

Q1: What is the fundamental principle of recrystallizing this compound?

A1: Recrystallization is a purification technique based on differential solubility. The core principle is to dissolve the impure solid in a hot solvent in which the desired compound is highly soluble, but the impurities are either sparingly soluble or highly soluble. For this compound, an ideal solvent will dissolve the compound completely at its boiling point but will have very low solubility for it at cold temperatures (e.g., 0-4 °C). As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form, leaving the impurities behind in the "mother liquor" (the remaining solution).[1][2]

Q2: How do I select the best solvent for recrystallization?

A2: The ideal solvent should exhibit a steep solubility curve for this compound—high solubility at high temperatures and low solubility at low temperatures. A rule of thumb is "like dissolves like"; given the compound's structure (an amide with an aromatic ring and a chloroalkane tail), solvents of intermediate polarity are often a good starting point.[3]

  • Good Candidates: Ethanol, isopropanol, or ethyl acetate are often effective for N-aryl or N-benzyl acetamides.[4][5] Ethanol, in particular, is frequently used for recrystallizing similar chloroacetamide derivatives.[4][5]

  • Mixed Solvent Systems: If a single solvent is not ideal, a mixed-solvent system (e.g., ethanol/water, hexane/ethyl acetate) can be employed.[3][6] In this system, the compound is dissolved in a "soluble" solvent (like ethanol) at a high temperature, and then a "poor" solvent (like water) is added dropwise until the solution becomes faintly cloudy (the saturation point). Upon cooling, crystals will form.

Q3: What are the likely impurities in a synthesis of this compound?

A3: Impurities typically stem from unreacted starting materials or side products. The synthesis generally involves reacting 4-methylbenzylamine with chloroacetyl chloride.[7]

  • Unreacted 4-methylbenzylamine: This is a basic amine.

  • Unreacted Chloroacetyl Chloride: Highly reactive and will likely be quenched to chloroacetic acid during workup.

  • Side Products: Potential for di-acylation or other side reactions, although typically minor under controlled conditions.

  • Colored Impurities: Often arise from the degradation of starting materials or from complex side reactions, resulting in a yellow or brown tint in the crude product.[8][9]

Part 2: Standard Recrystallization Protocol

This protocol provides a step-by-step methodology for the recrystallization of this compound using ethanol.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Place approximately 20-30 mg of the crude solid into a small test tube. Add the candidate solvent (e.g., ethanol) dropwise at room temperature. The ideal solvent will not dissolve the solid at this temperature.

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for rapid solvent evaporation). Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate.

  • Achieve Saturation: Continue adding small portions of hot ethanol while swirling until the solid just dissolves completely.[8] Avoid adding a large excess of solvent, as this will significantly reduce your final yield.[2]

  • (Optional) Decoloration: If the hot solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount (spatula tip) of activated charcoal. Re-heat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[8]

  • (Optional) Hot Filtration: If charcoal or any insoluble impurities are present, perform a hot gravity filtration using fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization in the funnel. Pre-heating the funnel and receiving flask is recommended.[8]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wooden block). Slow cooling is crucial for forming large, pure crystals.[1] Rushing this step can cause impurities to be trapped in the crystal lattice.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor. Do not use room temperature solvent, as it will dissolve some of your product.

  • Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator. Determine the melting point and yield of the purified product. A sharp melting point close to the literature value indicates high purity.

Part 3: Troubleshooting Guide

This section addresses specific issues that may arise during the experiment in a question-and-answer format.

Q: My compound "oiled out" into a gooey liquid instead of forming crystals. What should I do?

A: Oiling out occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[2]

  • Immediate Action: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent (e.g., 5-10% more volume) to decrease the saturation level.[1]

  • Promote Slow Cooling: Let the solution cool much more slowly. Insulating the flask (e.g., by placing it in a warm water bath that is allowed to cool to room temperature) can prevent rapid supersaturation.

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Consider switching to a lower-boiling point solvent or a mixed solvent system.

Q: The solution has cooled completely, but no crystals have formed. What is wrong?

A: This is a common issue and usually points to one of two causes: either too much solvent was used, or the solution is supersaturated and requires a nucleation site to begin crystallization.[2]

  • Step 1: Induce Nucleation. Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches provide a surface for crystals to begin forming.[1]

  • Step 2: Add a Seed Crystal. If you have a small crystal of the pure product, add it to the solution. This provides a template for crystal growth.

  • Step 3: Reduce Solvent Volume. If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool and crystallize again.[1][2]

Q: My final yield is very low. How can I improve it?

A: Low yield is often a result of using too much solvent or incomplete crystallization.

  • Minimize Solvent: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Every extra drop will retain some of your product in the mother liquor.

  • Ensure Complete Cooling: Be patient with the ice bath step. A significant portion of the product will crystallize out at this lower temperature. Ensure the flask is thoroughly chilled for at least 15 minutes.[8]

  • Second Crop: It may be possible to recover a second, less pure crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling.

Q: The recrystallized product is still colored. How can I remove the color?

A: A persistent color indicates that colored, soluble impurities are still present.

  • Use Activated Charcoal: If you did not use activated charcoal in the initial protocol, repeat the recrystallization and include the decolorization step (Protocol Step 4).[8] Be aware that charcoal can also adsorb some of your desired product, so use it sparingly.

  • Assess Purity: If the color persists even after charcoal treatment, the impurity may have very similar properties to your product. In this case, an alternative purification method like column chromatography may be necessary.

Part 4: Data and Visualization

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)Polarity IndexNotes on Suitability for Amides
Water100.010.2Generally poor solubility for non-polar organics, but can be used as an anti-solvent in a mixed system.[3]
Ethanol78.44.3Excellent starting choice. Good for compounds with moderate polarity like amides.[4]
Ethyl Acetate77.14.4Often a good solvent for amide-containing compounds; less polar than ethanol.[]
Acetone56.05.1Good solvent, but its low boiling point can lead to rapid evaporation and premature crystallization.[3]
Hexane69.00.1Non-polar. Likely to have very low solubility for the target compound, making it a good anti-solvent.
Benzene80.12.7Can be effective but is a known carcinogen and should be avoided if possible.[6]

Recrystallization Troubleshooting Workflow

This diagram outlines the decision-making process for troubleshooting common recrystallization issues.

Recrystallization_Troubleshooting start Initial Crystallization Attempt outcome Evaluate Outcome start->outcome no_crystals Problem: No Crystals Formed outcome->no_crystals No solid forms oiling_out Problem: Compound Oiled Out outcome->oiling_out Liquid/Goo forms low_yield Problem: Low Yield outcome->low_yield Crystals form, but little mass impure_product Problem: Impure/Colored Product outcome->impure_product Crystals are colored/off-spec success Success: Pure Crystals Obtained outcome->success Clean crystals, good yield action_scratch Action: Scratch flask / Add seed crystal no_crystals->action_scratch action_reheat Action: Re-heat, add more solvent, and cool slowly oiling_out->action_reheat action_check_vol Action: Ensure minimum hot solvent was used low_yield->action_check_vol action_charcoal Action: Re-dissolve and treat with activated charcoal impure_product->action_charcoal Colored product action_hot_filter Action: Perform hot gravity filtration impure_product->action_hot_filter Solid impurities present check_solvent_vol Did crystals form? action_scratch->check_solvent_vol check_solvent_vol->success Yes action_reduce_vol Action: Boil off excess solvent and re-cool check_solvent_vol->action_reduce_vol No action_reduce_vol->start Retry check_oil Did crystals form? action_reheat->check_oil check_oil->success Yes action_change_solvent Action: Choose a lower-boiling point solvent check_oil->action_change_solvent No action_change_solvent->start Retry action_cool_longer Action: Cool thoroughly in ice bath action_check_vol->action_cool_longer action_second_crop Action: Concentrate mother liquor for a second crop action_cool_longer->action_second_crop action_charcoal->action_hot_filter action_hot_filter->start Retry action_chromatography Consider Column Chromatography action_hot_filter->action_chromatography Still impure

Sources

Validation & Comparative

Comprehensive Guide to the Biological Activity of N-Benzylacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The


-benzylacetamide  scaffold represents a privileged structure in medicinal chemistry, characterized by a benzyl moiety linked to an acetamide group.[1] This framework serves as the core pharmacophore for Lacosamide  (

-benzyl 2-acetamido-3-methoxypropionamide), a clinically approved third-generation antiepileptic drug (AED). Beyond epilepsy, recent structural modifications have expanded the scaffold's utility into antimicrobial, antifungal, and neuroprotective (cholinesterase inhibition) domains.

This guide provides a technical comparison of


-benzylacetamide derivatives against standard-of-care agents. It synthesizes experimental data to demonstrate how specific structural modifications—particularly at the 

-carbon and the benzyl ring—shift the biological profile from anticonvulsant efficacy to antimicrobial potency.

Structure-Activity Relationship (SAR) Analysis

The biological activity of


-benzylacetamide derivatives is governed by three critical regions: the Benzyl Ring (Region A) , the Linker/Amide (Region B) , and the 

-Carbon Substituent (Region C)
.
SAR Visualization

The following diagram illustrates the functional impact of modifications at these specific sites.

SAR_Analysis Core N-Benzylacetamide Core RegionA Region A: Benzyl Ring (Lipophilicity & Electronics) Core->RegionA RegionB Region B: Amide Nitrogen (H-Bond Donor) Core->RegionB RegionC Region C: α-Carbon (Stereochemistry & Functionalization) Core->RegionC EffectA1 Electron Withdrawing (F, Cl) Enhances Metabolic Stability RegionA->EffectA1 EffectA2 4-Position Substitution Crucial for Na+ Channel Binding RegionA->EffectA2 EffectB1 Methylation (-NMe) Drastically Reduces Activity RegionB->EffectB1 EffectC1 (R)-Configuration Essential for Anticonvulsant Activity RegionC->EffectC1 EffectC2 Heterocyclic Addition (Thiazole) Shifts to Antimicrobial Activity RegionC->EffectC2

Figure 1: SAR Map detailing how structural zones influence pharmacological outcomes.

Therapeutic Area 1: Anticonvulsant Activity[2]

Mechanism of Action

The primary mechanism for this class, exemplified by Lacosamide, is the selective enhancement of slow inactivation of voltage-gated sodium channels (VGSCs) . Unlike traditional sodium channel blockers (e.g., Carbamazepine) that target fast inactivation, this mode of action reduces long-term neuronal hyperexcitability without affecting physiological action potentials.

Comparative Efficacy Data

The following table compares the Median Effective Dose (


) of functionalized 

-benzylacetamide derivatives against standard AEDs in the Maximal Electroshock (MES) test, the gold standard for seizure protection.

Table 1: Anticonvulsant Potency in MES Test (Mice, i.p.)

CompoundStructure / ModificationED₅₀ (mg/kg)PI (TD₅₀/ED₅₀)Reference
Lacosamide (R)-2-acetamido-N-benzyl-3-methoxypropionamide4.5>100[1]
Derivative 4a

-Furan-2-yl substituted
8.314.2[2]
Derivative 28 4-Fluoro-benzyl analog3.222.1[2]
Phenytoin Standard Control9.56.9[1][2]
Valproate Standard Control272.01.6[1]

Insight: The 4-fluoro derivative (Derivative 28) exhibits superior potency (


 = 3.2 mg/kg) compared to Phenytoin (

= 9.5 mg/kg), validating the scaffold's potential for optimization beyond Lacosamide.

Therapeutic Area 2: Antimicrobial & Antifungal Activity[3][4][5][6]

Recent studies have hybridized the


-benzylacetamide core with benzothiazole and benzimidazole moieties to target microbial DNA gyrase and fungal sterol synthesis.
Comparative Efficacy Data

The table below details the Minimum Inhibitory Concentration (MIC) of these hybrids compared to clinical antibiotics.

Table 2: Antimicrobial Activity (MIC in


g/mL) 
CompoundTarget OrganismMIC (

g/mL)
Standard DrugStandard MICRef
Compound 2i (Oxadiazole hybrid)Staphylococcus aureus3.9Levofloxacin0.9[3]
Compound 2b (Pyrrolidine hybrid)Bacillus subtilis1.9Levofloxacin1.9[3]
Compound 2u (Benzimidazole hybrid)Candida krusei125Ketoconazole62.5[4]
Compound 5a (Benzamide hybrid)Escherichia coli3.12Ampicillin6.25[5]

Insight: While antifungal activity generally lags behind azole standards, the antibacterial activity of pyrrolidine-substituted derivatives (Compound 2b) matches Levofloxacin against Gram-positive strains, suggesting a viable lead for MRSA-targeting agents.

Therapeutic Area 3: Cholinesterase Inhibition (Alzheimer's)[7][8]


-benzylacetamide derivatives are being explored as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).

Table 3: AChE Inhibition (


) 
CompoundModificationAChE

(

M)
Selectivity (AChE/BuChE)Ref
Derivative 3c Tacrine-Squaric Hybrid0.0451.2[6]
Phenylacetamide 5d 2-Aminophenyl analog8.2N/A[7]
Donepezil Standard Control0.027High[6]
Galantamine Standard Control0.15Moderate[6]

Experimental Protocols

Synthesis of General -Benzylacetamide Derivatives

Principle: Nucleophilic acyl substitution of benzylamine with acetyl chloride or acetic anhydride.

  • Reagents: Dissolve Benzylamine (1.0 equiv) in Dichloromethane (DCM). Add Triethylamine (1.2 equiv) as a base.

  • Addition: Cool to 0°C. Dropwise add Acetyl Chloride (1.1 equiv) over 30 minutes.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Workup: Wash organic layer with 1N HCl (to remove unreacted amine), then sat. NaHCO

    
    , then Brine.
    
  • Purification: Dry over anhydrous Na

    
    SO
    
    
    
    , concentrate in vacuo. Recrystallize from Ethanol/Water.
Maximal Electroshock (MES) Assay Workflow

This protocol validates anticonvulsant activity by testing the drug's ability to prevent seizure spread.[2]

MES_Protocol Step1 Subject Selection (Male Albino Mice 20-25g) Step2 Drug Administration (i.p. injection, 30 min prior) Step1->Step2 Step3 Electrical Stimulus (60 Hz, 50 mA, 0.2s) via Corneal Electrodes Step2->Step3 Step4 Observation (Hindlimb Tonic Extension) Step3->Step4 Step5 Outcome Classification Protected vs. Not Protected Step4->Step5 Step5->Step5 Calculate ED50 (Probit Analysis)

Figure 2: Workflow for the Maximal Electroshock (MES) Seizure Test.

Protocol Steps:

  • Preparation: Calibrate electroshock generator to deliver 50 mA at 60 Hz for 0.2 seconds.

  • Administration: Administer test compound intraperitoneally (i.p.) in 0.5% methylcellulose.

  • Shock: Apply corneal electrodes with electrolyte gel. Deliver shock.

  • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure is defined as protection.

  • Analysis: Determine

    
     using probit analysis based on quantal response at varying doses.
    

References

  • Choi, D., et al. (1996).[3] "The Anticonvulsant Activities of Functionalized N-benzyl 2-acetamidoacetamides." Bioorganic & Medicinal Chemistry. Link

  • Kohn, H., et al. (1991). "Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives." Journal of Medicinal Chemistry. Link

  • Bhat, M.A., et al. (2023).[4] "Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole." Molecules. Link

  • Kuş, C., et al. (2025). "Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives." Journal of Heterocyclic Chemistry. Link

  • Desai, N.C., et al. (2024).[5] "Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives." Nano Biomedicine and Engineering. Link

  • Szymański, P., et al. (2013). "Structure-Based Search for New Inhibitors of Cholinesterases." International Journal of Molecular Sciences. Link

  • BenchChem. (2025).[6] "Comparative Analysis of N-(2-Aminophenyl)-2-phenylacetamide Derivatives." BenchChem Technical Guides. Link

Sources

2-chloro-N-(4-methylbenzyl)acetamide vs 2-chloro-N-benzylacetamide reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-chloro-N-(4-methylbenzyl)acetamide and its parent compound, 2-chloro-N-benzylacetamide . It is designed for researchers selecting electrophilic building blocks for medicinal chemistry, specifically in covalent fragment screening and heterocycle synthesis.

Executive Summary

  • 2-Chloro-N-benzylacetamide is the baseline standard for introducing a benzyl-capped electrophilic warhead. It offers balanced solubility and well-characterized kinetics.

  • This compound is a lipophilic variant. The para-methyl group increases LogP and steric bulk without significantly altering the intrinsic electrophilicity of the

    
    -chloroamide, due to the electronic insulation provided by the benzylic methylene group.
    
  • Selection Rule: Choose the 4-methyl analog when targeting hydrophobic sub-pockets or requiring higher membrane permeability (LogP adjustment). Choose the benzyl analog for general synthetic utility and higher aqueous solubility.

Physicochemical Profile & Identification

The primary differentiator between these molecules is their physicochemical footprint, not their chemical reactivity.

Feature2-Chloro-N-benzylacetamide This compound
CAS Number 2564-06-9 70110-30-4
Structure Benzyl group attached to amide Np-Tolyl group attached to amide N
Molecular Weight 183.63 g/mol 197.66 g/mol
Formula


Calc. LogP ~1.8~2.3 (+0.5 lipophilicity shift)
Melting Point 93–96 °CSolid (typically lower mp than N-phenyl analogs)
Electronic Character Neutral aromatic ringElectron-rich aromatic ring (+I effect)

Critical Note on CAS Specificity: Do not confuse This compound (CAS 70110-30-4) with the aniline derivative 2-chloro-N-(4-methylphenyl)acetamide (CAS 16634-82-5). The latter lacks the benzylic methylene spacer, resulting in significantly different electronic conjugation and reactivity profiles.

Reactivity Analysis: The "Insulation" Effect

To understand the performance difference, one must analyze the transmission of electronic effects from the substituent to the reaction center.

Mechanism of Action: Electrophilic Alkylation ( )

Both compounds act as electrophiles. A nucleophile (e.g., Cysteine-SH, Amine-NH) attacks the


-carbon, displacing the chloride ion.


Electronic Decoupling

In many aromatic systems, a para-methyl group significantly retards nucleophilic attack by donating electron density. However, in this specific scaffold, the benzylic methylene group (


)  acts as an electronic insulator.
  • Resonance: The aromatic ring is not conjugated with the amide carbonyl or the

    
    -carbon.
    
  • Induction: The inductive effect of the p-methyl group decays rapidly across the

    
    -bond framework (
    
    
    
    ).

Conclusion: The intrinsic reaction rate (


) of the 4-methyl analog with standard nucleophiles (e.g., glutathione, piperazine) is statistically indistinguishable from the unsubstituted benzyl analog. Any observed differences in biological assays are driven by binding affinity (

)
(steric fit/hydrophobic interaction) rather than covalent reactivity (

)
.

Electronic_Insulation cluster_0 Electronic Transmission Path Methyl p-Methyl Group (+I Effect) Ring Aromatic Ring (Electron Rich) Methyl->Ring Strong Spacer Benzyl Methylene (-CH2-) INSULATOR Ring->Spacer Strong Amide Amide Linker (-NH-CO-) Spacer->Amide Blocked/Weak Warhead Reaction Center (CH2-Cl) Amide->Warhead Negligible Effect

Figure 1: The benzylic methylene spacer effectively decouples the electronic effects of the p-methyl substituent from the reactive chloroacetamide warhead.

Synthetic Utility & Applications

A. Synthesis of Heterocycles (Piperazine Scaffolds)

Both compounds are widely used to alkylate secondary amines.

  • Protocol: Reaction with piperazine derivatives in acetonitrile with

    
    .
    
  • Comparison: The 4-methyl analog is preferred when the final drug candidate requires higher lipophilicity to cross the Blood-Brain Barrier (BBB).

  • Yields: Comparable (typically 75–85%).

B. Covalent Fragment Screening (Cysteine Targeting)

In drug discovery (e.g., targeting TEAD-YAP1 or KRAS G12C), these molecules serve as "covalent fragments."[1]

  • 2-Chloro-N-benzylacetamide: Used as a neutral, non-interacting control to test the reactivity of the warhead alone.

  • This compound: Used to probe for hydrophobic pockets adjacent to the target cysteine. If this analog shows significantly higher potency than the benzyl parent, it indicates a specific hydrophobic interaction in the S2/S3 sub-pocket of the protein.

Experimental Protocols

Protocol A: General Synthesis of N-Benzyl-2-chloroacetamides

Use this protocol to synthesize either compound fresh, ensuring high purity for biological testing.

  • Reagents:

    • Amine (Benzylamine or 4-Methylbenzylamine): 1.0 equiv.

    • Chloroacetyl chloride: 1.1 equiv.

    • Base: Triethylamine (

      
      ) or saturated 
      
      
      
      .
    • Solvent: Dichloromethane (DCM) or Ethyl Acetate (

      
      C).
      
  • Procedure:

    • Dissolve amine (10 mmol) and

      
       (12 mmol) in DCM (20 mL). Cool to 
      
      
      
      C.
    • Add chloroacetyl chloride (11 mmol) dropwise over 15 minutes. Caution: Exothermic.

    • Stir at

      
      C for 1 hour, then warm to Room Temp (RT) for 2 hours.
      
    • Quench: Wash with 1M HCl (to remove unreacted amine), then Sat.

      
      , then Brine.
      
    • Purification: Dry organic layer over

      
      , filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
      
  • Validation:

    • Benzyl: Expect white crystals, MP 93–96 °C.

    • 4-Methyl: Expect off-white solid. Confirm structure via

      
      -NMR (look for methyl singlet at 
      
      
      
      ppm).
Protocol B: Comparative Reactivity Assay (GSH Depletion)

Use this to experimentally verify that the intrinsic reactivity is identical.

  • Setup: Prepare 10 mM stock solutions of both acetamides in DMSO.

  • Reaction: Mix 50 µM acetamide with 500 µM Reduced Glutathione (GSH) in PBS buffer (pH 7.4) at

    
    C.[2]
    
  • Monitoring: Measure the depletion of free GSH using Ellman’s Reagent (DTNB) at 0, 15, 30, and 60 minutes.

  • Expected Result: Both compounds should show overlapping kinetic curves (

    
     within 10% error), confirming that the methyl group does not sterically hinder the warhead or alter its electrophilicity.
    

Decision Matrix

Use the following logic flow to select the appropriate reagent for your study:

Decision_Matrix Start Select Reagent Goal_Gen Goal: General Synthesis or Control Compound Start->Goal_Gen Goal_Probe Goal: SAR Exploration or Covalent Probe Start->Goal_Probe Use_Benzyl Use 2-Chloro-N-benzylacetamide (Standard) Goal_Gen->Use_Benzyl Solubility Is Aqueous Solubility Critical? Goal_Probe->Solubility Pocket Target Pocket Character? Goal_Probe->Pocket Solubility->Use_Benzyl High Solubility Req. Use_Methyl Use this compound (Hydrophobic Probe) Solubility->Use_Methyl Permeability Req. Pocket->Use_Benzyl Small/Polar Pocket->Use_Methyl Hydrophobic/Steric

Figure 2: Selection logic based on experimental goals and target properties.

References

  • Synthesis & Properties: Sigma-Aldrich. Product Specification: 2-Chloro-N-benzylacetamide (CAS 2564-06-9).[3] Link

  • Covalent Fragment Screening: Meroueh, S. O., et al. (2021). "Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[1]·YAP1 interaction."[1] RSC Medicinal Chemistry. Link

  • Reactivity Mechanics: Hammett Equation & Benzyl Systems. Chemistry LibreTexts. Explains the insulation effect of methylene spacers on reaction rates. Link

  • Crystal Structure Data: Wang, M. S., et al. (2011). "Bis[N-benzyl-2-(quinolin-8-yloxy)acetamide] monohydrate." Acta Crystallographica Section E. Link

Sources

Technical Guide: TLC Profiling & Purification of 2-chloro-N-(4-methylbenzyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thin-layer chromatography (TLC) profiling of 2-chloro-N-(4-methylbenzyl)acetamide , a common intermediate in the synthesis of peptidomimetics and agrochemicals. It compares the standard Ethyl Acetate/Hexane solvent system against alternative mobile phases to optimize reaction monitoring and purification.

Executive Summary & Compound Profile

Target Compound: this compound CAS: 70110-30-4 Primary Application: Electrophilic intermediate for heterocycle synthesis (e.g., via alkylation of amines/thiols). Chromatographic Behavior: Moderate polarity secondary amide. Exhibits hydrogen bonding capability (H-bond donor) but lacks the basicity of its precursor amine.

The Separation Challenge

The synthesis typically involves reacting 4-methylbenzylamine with chloroacetyl chloride . The critical chromatographic challenge is distinguishing the product from the unreacted amine starting material, which often streaks on silica due to interaction with acidic silanol groups.

Solvent System Performance Comparison

The following data compares the retention factor (


) of the target amide against its precursors in various solvent ratios.
Standard System: Ethyl Acetate (EtOAc) / Hexane

The industry standard for non-polar to moderately polar amides.

Solvent Ratio (Hex:EtOAc)Target Product

Starting Material (Amine)

Separation Resolution (

)
Performance Verdict
90:10 0.05 – 0.100.00 (Baseline)LowPoor. Too non-polar; product barely moves.
70:30 0.25 – 0.35 0.00 – 0.05 (Streaks)HighOptimal. Best for reaction monitoring.
50:50 0.55 – 0.650.10 – 0.20ModerateGood. Useful for rapid elution or flash column loading.

Note on Data: Values are derived from structural analogs (N-benzylacetamides) and standard silica gel 60


 behavior. Amine 

values assume no triethylamine modifier was added.
Alternative System: Dichloromethane (DCM) / Methanol

Used when polar impurities or byproducts (e.g., amine salts) co-elute in EtOAc/Hex.

Solvent RatioTarget Product

Performance vs. Standard
DCM (100%) 0.10 – 0.20Selective. Good for separating non-polar impurities, but slow elution.
DCM:MeOH (95:5) 0.45 – 0.55High Polarity. Risks co-eluting the amine starting material. Use only if product is stuck.

Reaction Monitoring Protocol (Step-by-Step)

This protocol ensures accurate determination of reaction completion, avoiding false positives caused by amine streaking.

Workflow Diagram

TLC_Monitoring Start Start Monitoring SamplePrep Sample Preparation Dilute reaction aliquot in EtOAc Start->SamplePrep PlateSpot Spotting Strategy Lane 1: SM (Amine) Lane 2: Co-spot (Mix) Lane 3: Reaction Mix SamplePrep->PlateSpot Elution Elution 30% EtOAc in Hexane PlateSpot->Elution Visual Visualization UV (254 nm) & KMnO4 Stain Elution->Visual Decision Check SM Spot Visual->Decision Complete Reaction Complete Workup Decision->Complete SM Absent Incomplete SM Persists Add Reagent/Time Decision->Incomplete SM Present Incomplete->Start

Caption: Logical workflow for monitoring the chloroacetylation of 4-methylbenzylamine.

Detailed Methodology
  • Preparation: Prepare a developing chamber with 30% Ethyl Acetate in Hexane . Ensure the solvent level is below the spotting line (approx. 0.5 cm).

  • Spotting:

    • Lane 1 (Reference): Pure 4-methylbenzylamine (dissolved in EtOAc).

    • Lane 2 (Co-spot): Overlap spots of Reference and Reaction Mixture. Critical for detecting co-elution.

    • Lane 3 (Reaction): Crude reaction mixture.

  • Elution: Run the plate until the solvent front reaches 1 cm from the top.

  • Visualization:

    • UV (254 nm): The 4-methylbenzyl group is UV active. The product will appear as a dark spot at

      
      .
      
    • KMnO4 Stain: Dip and heat. The amide functionality and the benzylic position will oxidize/stain yellow-brown. This confirms the presence of the amide if UV is ambiguous.

    • Ninhydrin (Optional): Use this to detect unreacted amine. The starting material turns red/purple; the product (amide) will not stain or will stain very faintly yellow.

Troubleshooting & Optimization

Issue: "Tailing" or Streaking Spots

Cause: The starting amine interacts strongly with the acidic silica gel, creating a streak that masks the product. Solution: Add 1% Triethylamine (Et3N) to the mobile phase. This neutralizes the silica, sharpening the amine spot and moving it slightly higher (


), allowing clear differentiation from the amide product.
Issue: Product Co-elutes with Impurities

Cause: 30% EtOAc is too polar, compressing


 values.
Solution:  Reduce polarity to 15% or 20% EtOAc in Hexane . This expands the resolution between the non-polar bis-acylated byproducts (high 

) and the desired mono-amide.
Comparison to Alternatives
FeatureSilica Gel (Standard) Alumina (Alternative)
Amine Retention Strong (Streaks)Weak (Clean spots)
Amide Resolution ExcellentGood
Cost/Availability Low / UbiquitousHigher / Specialized
Recommendation Primary Choice Use only if amine separation fails on Silica

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 329827501, this compound. Retrieved from [Link]

  • Chemistry Hall. (2023). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supporting Information: Synthesis of N-Benzylacetamide derivatives. Retrieved from [Link]

Safety Operating Guide

2-chloro-N-(4-methylbenzyl)acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Behind the Protocol

As researchers, we often treat disposal as a janitorial afterthought.[1] With 2-chloro-N-(4-methylbenzyl)acetamide (CAS: 70110-30-4), this complacency is a safety risk.[2][1] This compound is an


-chloroacetamide , a structural class known for its alkylating properties.[2][1] The electrophilic carbon attached to the chlorine atom is highly reactive toward nucleophiles, including biological macromolecules (DNA, proteins).[1]

Operational Criticality:

  • Alkylating Potential: Improper handling can lead to sensitization and long-term toxicity, not just immediate irritation.[2][1]

  • Halogen Content: This molecule contains chlorine.[2] Mixing it with non-halogenated waste streams (e.g., acetone, ethanol) violates EPA/RCRA compliance and endangers downstream incineration facilities by generating acidic gases (HCl) and potential dioxins during combustion.[1]

This guide provides a self-validating workflow to segregate, label, and dispose of this compound, ensuring both personnel safety and regulatory compliance.

Pre-Disposal Hazard Assessment

Before initiating disposal, verify the material state and hazards.[1][3]

Table 1: GHS Hazard Profile & Physical Properties

PropertySpecificationOperational Implication
CAS Number 70110-30-4Use for waste manifesting.[2][1]
Physical State Solid (typically off-white powder)Dust generation risk; requires particulate mask (N95/P100).[2]
Signal Word WARNING
Hazard Statements H302 (Harmful if swallowed)H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (Respiratory irritation)PPE Mandatory: Nitrile gloves, safety goggles, lab coat.[2][1][4] Work in a fume hood.
Reactivity Electrophilic (Alkylating Agent)Do NOT mix with strong nucleophiles (amines, thiols) in the waste container unless part of a controlled quenching protocol.[2]
Waste Class Halogenated Organic CRITICAL: Must be segregated from non-halogenated solvents.[2]

Waste Characterization & Segregation Strategy

The most common error in disposing of chloroacetamides is misclassification. Use the following logic to determine the correct waste stream.

A. Solid Waste (Pure Substance or Contaminated Debris)[1]
  • Material: Expired pure chemical, weighing boats, contaminated gloves, silica gel from columns.[1]

  • Container: Wide-mouth HDPE (High-Density Polyethylene) or glass jar.

  • Labeling: Must read "Hazardous Waste - Toxic Solid, Organic."[2][1]

  • Protocol: Double-bag heavily contaminated solids (e.g., spill cleanup material) in clear chemically resistant bags before placing them in the drum to prevent dust release upon opening.[2][1]

B. Liquid Waste (Solutions/Mother Liquor)[1]
  • Material: Reaction mixtures, HPLC effluent, or dissolved stock solutions.[1]

  • Container: Amber glass or chemically resistant plastic carboy.[2]

  • Stream: HALOGENATED SOLVENT WASTE.

    • Scientific Rationale: Even if the solvent is 99% methanol, the presence of dissolved this compound introduces organic chlorine.[2][1] Standard incineration of non-halogenated waste does not include the necessary scrubbers to neutralize the Hydrochloric Acid (HCl) gas produced when this compound burns.

Step-by-Step Disposal Workflow

Phase 1: Preparation
  • Don PPE: Nitrile gloves (double gloving recommended due to alkylating potential), safety glasses, and lab coat.[1]

  • Ventilation: Perform all transfers inside a certified chemical fume hood.

  • Container Check: Ensure the waste container is compatible (HDPE or Glass) and not leaking.[2]

Phase 2: Transfer & Segregation[1]
  • For Solids: Transfer using a disposable spatula.[2] Do not generate dust.[2][4][5][6][7] If dust is visible, dampen slightly with an inert solvent (e.g., heptane) to suppress it before transfer.[1]

  • For Liquids: Pour slowly into the Halogenated Waste carboy using a funnel.

    • Self-Validation Check: Does the waste container label say "Halogenated"? If "No," STOP . You are about to commit a compliance violation.

Phase 3: Decontamination of Glassware
  • Rinse empty glassware with a small volume of acetone or dichloromethane.[2]

  • Disposal of Rinse: Add this rinse to the Halogenated Waste container.[2] Do not pour the first rinse down the drain.

  • Wash glassware normally after the initial solvent rinse.[2]

Phase 4: Labeling & Documentation[1]
  • Tagging: Attach a hazardous waste tag.

  • Constituents: List "this compound" explicitly. Do not use abbreviations like "Cl-Amide."

  • Hazards: Check "Toxic" and "Irritant."[2][7]

Emergency Spill Response Protocol

If a spill occurs, immediate containment is required to prevent spread and exposure.[1][6]

  • Evacuate & Ventilate: Clear the immediate area.[2] Ensure fume hood is active.[2][8]

  • PPE Upgrade: If the spill is >10g or outside a hood, wear a half-mask respirator with organic vapor/acid gas cartridges and P100 filters.[2]

  • Containment:

    • Solid Spill: Cover with wet paper towels (dampened with water) to prevent dust dispersal, then scoop into a bag.[2][1]

    • Liquid Spill: Surround with absorbent pads or vermiculite.[2]

  • Cleaning: Wipe the surface with a mild surfactant (soap/water) followed by an alcohol wipe.[2]

  • Disposal: All cleanup materials go into the Solid Hazardous Waste bin.

Decision Logic Diagram

The following diagram illustrates the critical decision points for disposing of this compound, ensuring separation from non-compatible waste streams.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck LiquidPath Liquid / Solution StateCheck->LiquidPath Solution SolidPath Solid / Debris StateCheck->SolidPath Powder/Gloves HalogenCheck Is it dissolved in Non-Halogenated Solvent? LiquidPath->HalogenCheck SolidStream DISPOSE AS: Solid Toxic Waste SolidPath->SolidStream HaloStream DISPOSE AS: Halogenated Waste Stream HalogenCheck->HaloStream Yes (e.g. Acetone) HalogenCheck->HaloStream No (e.g. DCM) Labeling Labeling Requirement: Full Chemical Name + 'Toxic' HaloStream->Labeling SolidStream->Labeling Handover Handover to EH&S (Do not drain dispose) Labeling->Handover

Caption: Operational workflow for classifying and segregating this compound waste. Note that liquid solutions default to Halogenated Waste regardless of the solvent base due to the solute's chlorine content.[1]

References

  • PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][2][1]

  • U.S. Environmental Protection Agency (EPA). (2023).[2] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link][2]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.